Ro3280
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
| Record name | Ro 3280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062243-51-9 | |
| Record name | Ro 3280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro3280: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro3280 is a novel and potent small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Overexpressed in a wide array of human cancers, PLK1 represents a validated and compelling target for therapeutic intervention.[1][3] Preclinical investigations have illuminated the primary mechanism of action of this compound, which culminates in the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PLK1 Inhibition
This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] By inhibiting PLK1, this compound disrupts these critical mitotic processes, leading to catastrophic errors in cell division and ultimately triggering cell death in rapidly proliferating cancer cells.
Downstream Cellular Effects of this compound
The inhibition of PLK1 by this compound initiates a cascade of downstream cellular events that collectively contribute to its potent antitumor activity. These effects have been consistently observed across a range of cancer cell lines, including breast, gastric, and leukemia.[1][2][4]
Induction of G2/M Cell Cycle Arrest
A hallmark of PLK1 inhibition is the arrest of the cell cycle at the G2/M transition phase.[1][3][5] this compound treatment leads to a significant accumulation of cancer cells in this phase of the cell cycle, preventing them from entering mitosis. This arrest is a direct consequence of the disruption of mitotic entry checkpoints that are regulated by PLK1.
Activation of the Apoptotic Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3][4][5][6] This is achieved through the modulation of key apoptotic regulatory proteins and the engagement of the intrinsic mitochondrial pathway.
-
Modulation of Apoptotic Regulators: Treatment with this compound leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.
-
Mitochondrial Dysfunction: this compound induces a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic cascade.[1][3][4][5][6]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This compound treatment results in increased multicaspase activity, including the cleavage and activation of caspase-3.[1][3][4][6]
-
PARP Cleavage: Activated caspase-3 cleaves and inactivates Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The accumulation of cleaved PARP is a well-established marker of apoptosis and is observed in this compound-treated cells.[4][6]
Induction of DNA Damage
In addition to its effects on mitosis and apoptosis, this compound also induces a DNA damage response in cancer cells.[1][3][4][6] This is evidenced by an increase in the levels of 8-oxo-dG, a marker of oxidative DNA damage.[4][6] The precise mechanism by which PLK1 inhibition by this compound leads to DNA damage is an area of ongoing investigation but may be linked to mitotic errors and the generation of reactive oxygen species.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (PLK1 Inhibition) | 3 nM | Purified PLK1 Enzyme | [2] |
| Cancer Type | Cell Line | Assay | Endpoint | Value | Time Point | Reference |
| Gastric Cancer | SNU-16 | XTT Assay | IC50 | 9.64 µM | 24 hours | [4][5][6] |
| Breast Cancer | MCF-7 | XTT Assay | - | Most sensitive cell line | - | [1][3] |
| Hepatocellular Carcinoma | HepG2 | XTT Assay | - | Cytotoxic effects observed | - | [1][3] |
| Prostate Cancer | PC3 | XTT Assay | - | Cytotoxic effects observed | - | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation (XTT Assay)
-
Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondria reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the XTT labeling mixture is added to each well and the plates are incubated for a further 2-4 hours.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined from the dose-response curves.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This method uses a DNA-staining dye (e.g., Propidium Iodide, PI) to quantify the amount of DNA in each cell. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cells are treated with this compound or a vehicle control for the desired time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed and resuspended in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
The stained cells are analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assays
-
Annexin V/PI Staining (Flow Cytometry):
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
The cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
-
-
Caspase Activity Assays:
-
Principle: Caspase activity can be measured using fluorogenic substrates that are cleaved by active caspases to release a fluorescent molecule.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
A cell lysate is prepared, and the total protein concentration is determined.
-
The lysate is incubated with a specific caspase substrate (e.g., for caspase-3/7).
-
The fluorescence generated is measured over time using a fluorometer. The activity is typically normalized to the total protein concentration.
-
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Principle: The MMP can be assessed using cationic fluorescent dyes such as JC-1 or TMRE. In healthy cells with a high MMP, these dyes accumulate in the mitochondria and emit a characteristic fluorescence. In apoptotic cells with a decreased MMP, the dyes remain in the cytoplasm in a monomeric form with a different fluorescence emission.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
The cells are then incubated with the MMP-sensitive dye.
-
The fluorescence is analyzed by flow cytometry or fluorescence microscopy. A shift in the fluorescence profile indicates a loss of MMP.
-
-
Western Blotting for Protein Expression
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Total protein is extracted from the cells, and the concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. benthamscience.com [benthamscience.com]
- 2. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ro3280: A Selective PLK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis. This has positioned PLK1 as a compelling target for anticancer drug development. Ro3280 has emerged as a potent and highly selective ATP-competitive inhibitor of PLK1, demonstrating significant preclinical antitumor activity. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, detailing relevant experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
Polo-like kinase 1 (PLK1), a serine/threonine kinase, plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Its expression and activity are tightly regulated throughout the cell cycle, peaking at the G2/M transition.[2] Dysregulation and overexpression of PLK1 are frequently observed in a wide array of malignancies, including lung, breast, ovarian, and colorectal cancers, making it an attractive therapeutic target.[3] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[4]
This compound is a novel, potent, and highly selective small molecule inhibitor of PLK1.[3] It has demonstrated robust anti-proliferative activity across a broad range of cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[1][2] This guide consolidates the currently available technical data on this compound to facilitate further research and development.
Biochemical and Cellular Activity of this compound
This compound exhibits high affinity and potent inhibitory activity against PLK1. Its selectivity for PLK1 over other PLK family members, PLK2 and PLK3, is a key characteristic. The inhibitor has shown significant cytotoxic effects in numerous cancer cell lines.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| PLK1 | IC50 | 3 nM | [2] |
| PLK1 | Kd | 0.09 nM | [2] |
| PLK2 | Not specified | Nearly no effect | [2] |
| PLK3 | Not specified | Nearly no effect | [2] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| NB4 | Acute Promyelocytic Leukemia | 13.45 nM (IC50) | [2] |
| K562 | Chronic Myelogenous Leukemia | 301 nM (IC50) | [2] |
| U937 | Histiocytic Lymphoma | 186 nM (IC50) | [2] |
| HL60 | Acute Promyelocytic Leukemia | 175 nM (IC50) | [2] |
| MV4-11 | Acute Myeloid Leukemia | 120 nM (IC50) | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 nM (IC50) | [2] |
| H82 | Lung Cancer | 6 nM (EC50) | [2] |
| H69 | Lung Cancer | 7 nM (EC50) | [2] |
| A549 | Lung Cancer | 82 nM (EC50) | [2] |
| 5637 | Bladder Cancer | ~100 nM (IC50) | [2] |
| T24 | Bladder Cancer | ~100 nM (IC50) | [2] |
| HT-29 | Colorectal Cancer | 10 nM (IC50) | [1] |
| MDA-MB-468 | Breast Cancer | 19 nM (IC50) | [1] |
| PC3 | Prostate Cancer | 12 nM (IC50) | [1] |
| A375 | Skin Cancer | 70 nM (IC50) | [1] |
| Primary ALL Cells | Acute Lymphoblastic Leukemia | 35.49 - 110.76 nM (IC50) | [2] |
| Primary AML Cells | Acute Myeloid Leukemia | 52.80 - 147.50 nM (IC50) | [2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
In Vivo Efficacy of this compound
Preclinical studies in animal models have demonstrated the antitumor activity of this compound.
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer (HT-29) | Mouse Xenograft | 40 mg/kg, i.v., once weekly | 72% tumor growth inhibition | [2] |
| Colorectal Cancer (HT-29) | Mouse Xenograft | More frequent dosing | Complete tumor suppression | [2] |
| Bladder Cancer | Nude Mouse Model | 30 mg/kg, i.p., once every 5 days | Significant anti-bladder cancer activities | [2] |
i.v.: intravenous; i.p.: intraperitoneal.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PLK1.[3] By blocking the kinase activity of PLK1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4]
Signaling Pathways and Experimental Workflows
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
References
Ro3280: A Potent and Selective PLK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro3280 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2] Its targeted inhibition of PLK1 leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, the suppression of tumor growth.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Properties
This compound, also known as Ro5203280, is a pyrimidodiazepine-derived compound.[5] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][6]diazepin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | [7] |
| CAS Number | 1062243-51-9 | [7] |
| Molecular Formula | C27H35F2N7O3 | [7] |
| Molecular Weight | 543.61 g/mol | [7] |
| SMILES | CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | [1] |
| pKa1 | 3.8 | [5][8] |
| pKa2 | 12.6 | [5][9] |
| Solubility | Insoluble in water. Soluble in DMSO (≥27.2 mg/mL) and Ethanol (≥24.75 mg/mL). | [1] |
Charge State at Physiological pH: At a physiological pH of 7.4, this compound exists predominantly in a diprotonated state with a charge of +2.[5]
Mechanism of Action and Signaling Pathway
This compound functions as a selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[5] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis.
The inhibitory action of this compound on PLK1 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest.[3][4] This mitotic arrest subsequently triggers the intrinsic apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, activation of caspases (including cleaved caspase-3), and cleavage of poly (ADP-ribose) polymerase (PARP).[6] Furthermore, this compound treatment has been shown to induce DNA damage, as evidenced by increased levels of the oxidative DNA damage marker 8-oxo-dG, and to decrease the mitochondrial membrane potential, a key event in the apoptotic cascade.[3][6]
The following diagram illustrates the proposed signaling pathway of this compound.
Preclinical Activity
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in vitro. The following tables summarize the reported IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PLK1 | 3 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H82 | Lung Cancer | 5 | [1] |
| HT-29 | Colorectal Cancer | 10 | [1] |
| MDA-MB-468 | Breast Cancer | 19 | [1] |
| PC3 | Prostate Cancer | 12 | [1] |
| A375 | Skin Cancer | 70 | [1] |
| U937 | Leukemia | 186 | |
| HL-60 | Leukemia | 175 | |
| NB4 | Leukemia | 74 | |
| K562 | Leukemia | 797 | |
| MV4-11 | Leukemia | 120 | |
| CCRF-CEM | Leukemia | 162 | |
| Primary ALL cells | Acute Lymphocytic Leukemia | 35.49 - 110.76 | [7] |
| Primary AML cells | Acute Myeloid Leukemia | 52.80 - 147.50 | [7] |
Table 3: Binding Affinity of this compound
| Protein | Binding Constant (K) (M⁻¹) at 310 K | Reference |
| Human Serum Albumin (HSA) | 2.23 x 10⁶ | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Proliferation Assay (XTT Assay)
The anti-proliferative activity of this compound is commonly assessed using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[4][6]
Workflow:
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the effect of this compound on cell cycle distribution.[4]
Methodology:
-
Cancer cells are treated with this compound or a vehicle control for a specified duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assays
The induction of apoptosis by this compound can be evaluated through several methods, including Annexin V/PI staining and analysis of caspase activity.[4][6]
Annexin V/PI Staining:
-
Cells are treated with this compound.
-
Harvested cells are washed and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Spectroscopic Analysis of Physicochemical Properties
UV-visible absorption spectroscopy is utilized to determine the protonation equilibria and pKa values of this compound.[5][8]
Methodology:
-
UV-vis absorption spectra of this compound are recorded at various pH values.
-
Changes in the absorption spectra with pH are used to identify different protonated species.
-
The pKa values are determined from the pH-dependence of the absorbance at specific wavelengths.
Conclusion
This compound is a potent and selective PLK1 inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its well-defined mechanism of action, involving cell cycle arrest and induction of apoptosis, makes it a compelling candidate for further investigation and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The PLK1 Inhibitor Ro3280: A Technical Guide to its G2/M Cell Cycle Checkpoint Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel Polo-like kinase 1 (PLK1) inhibitor, Ro3280, and its targeted effect on the G2/M cell cycle checkpoint. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and the G2/M Checkpoint
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of cell division[1]. PLK1 is a key orchestrator of the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy[2][3][4].
The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells from entering mitosis with damaged DNA, thereby ensuring genomic integrity. A key regulator of this checkpoint is the Cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex. The activity of this complex is tightly controlled by the phosphorylation status of CDK1, which is regulated by the opposing actions of the activating phosphatase Cdc25 and the inhibitory kinase Wee1. PLK1 promotes mitotic entry by activating Cdc25 and inhibiting Wee1, thus leading to the activation of the CDK1/Cyclin B1 complex.
By inhibiting PLK1, this compound disrupts this critical regulatory network, leading to a robust G2/M cell cycle arrest and subsequent apoptosis in cancer cells[2][3][4]. This guide will delve into the specifics of this mechanism.
Quantitative Analysis of this compound's Potency and Cellular Effects
This compound has demonstrated significant anti-proliferative effects across various cancer cell lines, primarily through the induction of G2/M arrest. The following tables summarize the available quantitative data on its potency and cellular effects.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Line(s) | Reference |
| PLK1 | 3 nM | N/A (Biochemical Assay) | [1] |
| Acute Myeloid Leukemia Cells | Potent (Specific IC50s not provided) | Multiple Leukemia Cell Lines | [1] |
| Bladder Carcinoma Cells | Growth Inhibition (Specific IC50s not provided) | T24, 5637 | [5] |
| Breast Cancer (MCF-7), Hepatocellular Carcinoma (HepG2), Prostate Cancer (PC3) | Potent Cytotoxicity (MCF-7 most sensitive, specific IC50s not provided) | MCF-7, HepG2, PC3 | [2][3] |
Table 2: Cellular Effects of this compound on G2/M Arrest
| Cell Line | This compound Concentration | % of Cells in G2/M | Reference |
| MCF-7 (Breast Cancer) | Not specified | Significant increase | [2][3][4] |
| Leukemia Cell Lines | Not specified | Significant cell cycle disorder | [1] |
| Bladder Carcinoma Cells | Not specified | Inhibition of cell cycle progression | [5] |
Core Signaling Pathway: this compound's Mechanism of Action
This compound exerts its effect on the G2/M checkpoint by directly inhibiting PLK1. The following diagram illustrates the signaling cascade affected by this inhibition.
Caption: this compound inhibits PLK1, preventing the activation of Cdc25 and the inhibition of Wee1, leading to the accumulation of inactive, phosphorylated CDK1/Cyclin B1 and subsequent G2/M arrest.
Experimental Protocols
This section provides a detailed protocol for a key experiment used to characterize the effect of this compound on the cell cycle.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and combine with the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or FL3).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram (G1, S, and G2/M phases).
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing the effects of this compound.
Experimental Workflow for Assessing G2/M Arrest
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Apoptosis Induction Pathway by Ro3280
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which Ro3280, a novel Polo-like kinase 1 (PLK1) inhibitor, induces apoptosis in cancer cells. The information presented herein is collated from preclinical studies and is intended to serve as a resource for professionals in the fields of oncology research and drug development.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a critical regulator of the cell cycle.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[3][4] this compound exerts its anticancer effects by inducing cell cycle arrest, primarily at the G2/M checkpoint, and by activating the intrinsic apoptotic pathway.[3][5] This guide details the signaling cascade initiated by this compound, from PLK1 inhibition to the execution of apoptosis, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core pathways and workflows.
Core Mechanism of Action: PLK1 Inhibition
This compound is a pyrimidodiazepine-derived compound that targets the ATP-binding pocket of PLK1, exhibiting high potency with an IC50 value of 3 nM in enzymatic assays.[1][2] PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4] Inhibition of PLK1 by this compound disrupts these processes, leading to mitotic catastrophe, cell cycle arrest, and the induction of DNA damage, which collectively trigger the apoptotic machinery.[3][4][5]
The Apoptosis Induction Pathway
This compound primarily initiates apoptosis through the mitochondrial-mediated intrinsic pathway. This cascade involves the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[4]
Signaling Pathway Overview
The diagram below illustrates the sequence of molecular events following PLK1 inhibition by this compound, culminating in apoptosis.
Caption: this compound-induced apoptosis signaling cascade.
Key Molecular Events
-
Modulation of Bcl-2 Family Proteins : this compound treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a critical event that favors mitochondrial outer membrane permeabilization (MOMP).
-
Loss of Mitochondrial Membrane Potential (ΔΨm) : A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial inner membrane potential.[7][8] this compound has been shown to cause a significant decrease in ΔΨm in cancer cells, indicating mitochondrial dysfunction.[3][4]
-
Caspase Activation and PARP Cleavage : The release of cytochrome c into the cytosol following MOMP facilitates the formation of the apoptosome, which in turn activates the initiator caspase-9.[9][10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[4][9][11] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[4] Cleavage of PARP is a definitive marker of apoptosis and is consistently observed following this compound treatment.[4][12]
-
Sensitization to Extrinsic Pathway : In addition to activating the intrinsic pathway, this compound can sensitize non-small cell lung cancer (NSCLC) cells to TRAIL-induced apoptosis.[13] This is achieved, in part, by a slight upregulation of the death receptor 5 (DR5) on the cell surface.[12]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported IC50 values and the extent of apoptosis induction.
Table 1: IC50 Values of this compound in Cancer Cells
| Cell Line / Target | Cancer Type | IC50 Value | Exposure Time | Citation |
| PLK1 Enzyme | - | 3 nM | - | [1][2] |
| SNU-16 | Gastric Cancer | 9.64 µM | 24 hours | [4][6] |
| Acute Leukemia Cells | Leukemia | 74 - 797 nM | Not Specified | [9] |
| Primary ALL Cells | Leukemia | 35.49 - 110.76 nM | Not Specified | [9] |
| Primary AML Cells | Leukemia | 52.80 - 147.50 nM | Not Specified | [9] |
ALL: Acute Lymphocytic Leukemia; AML: Acute Myeloid Leukemia
Table 2: Apoptosis Induction by this compound in NSCLC Cells
| Treatment | Concentration | Apoptotic Cells (%) | Citation |
| This compound alone | 50 nM | ~15% - 22% | [12][13] |
| rhTRAIL alone | 20 ng/mL | ~7% - 17% | [12][13] |
| This compound + rhTRAIL | 50 nM + 20 ng/mL | ~38% - 58% | [12][13] |
NSCLC: Non-Small Cell Lung Cancer; rhTRAIL: recombinant human Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize this compound-induced apoptosis.
Apoptosis Detection by Annexin V & Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V apoptosis assay.
Methodology:
-
Cell Culture : Seed cancer cells (e.g., MCF-7, SNU-16) in 6-well plates and allow them to adhere overnight.[14]
-
Treatment : Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Harvesting : Gently wash cells with PBS, then detach them using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Staining : Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. FITC signal (Ex/Em ~494/521 nm) detects Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (early apoptosis), while PI (Ex/Em ~535/617 nm) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Methodology:
-
Lysate Preparation : Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against:
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
PARP
-
Bcl-2
-
Bax
-
β-actin or GAPDH (as a loading control)
-
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, to measure the polarization of the mitochondrial membrane.
Methodology:
-
Cell Treatment : Treat cells with this compound as described previously. Include a positive control known to depolarize mitochondria (e.g., CCCP).
-
Dye Loading : In the final 30 minutes of treatment, add the ΔΨm-sensitive dye (e.g., 100-200 nM TMRE) to the culture medium.
-
Harvesting : Harvest the cells as described for flow cytometry.
-
Analysis : Analyze the cells immediately by flow cytometry. A decrease in the fluorescence intensity of the dye corresponds to a loss of mitochondrial membrane potential, indicating apoptosis.[15]
Conclusion and Future Directions
This compound is a novel PLK1 inhibitor that effectively induces apoptosis in a variety of cancer cell models through the intrinsic mitochondrial pathway.[3][16] Its mechanism involves the disruption of the cell cycle, leading to the modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of the caspase cascade.[3][4] The potent and selective nature of this compound makes it a promising candidate for further preclinical and clinical investigation.[1] Future studies should aim to further elucidate its efficacy in vivo, explore potential synergistic combinations with other anticancer agents, and identify predictive biomarkers for patient stratification.[3][13]
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. benthamscience.com [benthamscience.com]
- 6. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Polo-like kinase 1 and TRAIL enhances apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ro3280: A Potent PLK1 Inhibitor for Tumor Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro3280 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its role in inhibiting tumor cell proliferation. We detail its mechanism of action, summarize its anti-proliferative activity across various cancer cell lines, provide established experimental protocols for its evaluation, and illustrate its impact on key signaling pathways.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Its aberrant expression in tumor cells disrupts normal cell cycle control, leading to aneuploidy and contributing to tumorigenesis.[2] this compound has emerged as a promising therapeutic agent that selectively targets PLK1, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.
Chemical Properties and Pharmacokinetics
This compound is a pyrimidodiazepine-derived compound with a high affinity and selectivity for PLK1.[1]
Chemical Structure:
-
Systematic Name: 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][3][4]diazepin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
-
Molecular Formula: C₂₇H₃₅F₂N₇O₃
-
Molecular Weight: 543.61 g/mol
Physicochemical Properties:
This compound possesses ionizable amine groups and exhibits a strong affinity for human serum albumin (HSA), which may influence its pharmacokinetic profile.[5]
Pharmacokinetics:
Detailed in vivo pharmacokinetic data for this compound are not extensively published. However, preclinical studies indicate its potential for therapeutic efficacy in xenograft mouse models.[1] Its high binding affinity to HSA suggests a potential for a longer plasma half-life.[5] Further preclinical pharmacokinetic and pharmacodynamic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of PLK1. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][6]
PLK1 Signaling Pathway Inhibition
The primary mechanism of this compound is the direct inhibition of the kinase activity of PLK1. This leads to a cascade of downstream effects that ultimately halt cell division and trigger programmed cell death.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis, and modulates the Wnt/β-catenin pathway.
Wnt/β-catenin Pathway Modulation
In prostate cancer cells, this compound has been shown to inactivate the Wnt/β-catenin signaling pathway.[7] This is evidenced by the decreased protein expression of key components and downstream targets of this pathway, including Wnt3, GSK3β, β-catenin, c-Myc, and cyclin D1.[7] The inactivation of this critical proliferation pathway contributes significantly to the anti-tumor effects of this compound in this cancer type.
Quantitative Data on Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay | Reference |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | Most Sensitive | 48 | XTT | [2] |
| Prostate Cancer | |||||
| PC3 | Prostate Adenocarcinoma | 32.3 | 48 | CCK-8 | [8] |
| 22RV1 | Prostate Carcinoma | 29.1 | 48 | CCK-8 | [8] |
| Gastric Cancer | |||||
| SNU-16 | Gastric Carcinoma | 9640 | 24 | XTT | [3] |
| Leukemia | |||||
| NB4 | Acute Promyelocytic Leukemia | 74 | Not Specified | Not Specified | [9] |
| HL-60 | Acute Promyelocytic Leukemia | 175 | Not Specified | Not Specified | [9] |
| U937 | Histiocytic Lymphoma | 186 | Not Specified | Not Specified | [9] |
| K562 | Chronic Myelogenous Leukemia | 797 | Not Specified | Not Specified | [9] |
| MV4-11 | Acute Myeloid Leukemia | 120 | Not Specified | Not Specified | [9] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 | Not Specified | Not Specified | [9] |
| Bladder Cancer | |||||
| 5637 | Bladder Carcinoma | ~100 | 48 | Not Specified | [4] |
| T24 | Bladder Carcinoma | ~100 | 48 | Not Specified | [4] |
| Non-Small Cell Lung Cancer | |||||
| H1975 | Lung Adenocarcinoma | Not Specified | 48 | XTT | [10] |
| PC9 | Lung Adenocarcinoma | Not Specified | 48 | XTT | [10] |
| A549 | Lung Carcinoma | Not Specified | 48 | XTT | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's anti-proliferative effects. Below are protocols for key in vitro assays.
Cell Proliferation (XTT) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Caption: Workflow for assessing cell proliferation using the XTT assay.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, and 100 µM) and a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
PLK1: Mouse monoclonal anti-PLK1 (ab17056, Abcam)[7]
-
Cleaved Caspase-3: Rabbit monoclonal (#9664, Cell Signaling Technology)[4]
-
Cleaved PARP: Rabbit monoclonal (#5625, Cell Signaling Technology)[4]
-
β-catenin: Rabbit monoclonal (#8480, Cell Signaling Technology)[7]
-
Wnt3a: Rabbit monoclonal (#2721, Cell Signaling Technology)[7]
-
GSK-3β: Rabbit monoclonal (#12456, Cell Signaling Technology)[7]
-
c-Myc: Rabbit monoclonal (#5605, Cell Signaling Technology)[7]
-
Cyclin D1: Rabbit monoclonal (#2978, Cell Signaling Technology)[7]
-
GAPDH (Loading Control): Rabbit monoclonal (ab181602, Abcam)[7]
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent and selective PLK1 inhibitor with significant anti-proliferative activity against a wide array of cancer cell types. Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, and in certain cancers, the modulation of key oncogenic signaling pathways such as the Wnt/β-catenin pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical investigation of this compound as a potential anti-cancer therapeutic. Future studies should focus on elucidating its in vivo efficacy, detailed pharmacokinetic and toxicity profiles, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Investigating Ro3280 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of Ro3280, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in various cancer models. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways affected by this compound.
Core Concepts: Mechanism of Action of this compound
This compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with tumorigenesis and poor clinical outcomes, making it an attractive target for cancer therapy.[1][2]
By inhibiting PLK1, this compound disrupts multiple stages of mitosis, leading to cell cycle arrest at the G2/M phase, induction of apoptosis (programmed cell death), and DNA damage.[1][2][3] Preclinical studies have demonstrated its anti-proliferative activity across various cancer cell lines, including breast, gastric, and prostate cancer, as well as in leukemia.[1][3][4][5]
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values in various cancer cell lines and the in vivo efficacy in a xenograft model.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U937 | Acute Myeloid Leukemia | 186 | [5] |
| HL-60 | Acute Myeloid Leukemia | 175 | [5] |
| NB4 | Acute Promyelocytic Leukemia | 74 | [5] |
| K562 | Chronic Myelogenous Leukemia | 797 | [5] |
| MV4-11 | Acute Myeloid Leukemia | 120 | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 | [5] |
| 22RV1 | Prostate Cancer | 29.1 | [4] |
| PC3 | Prostate Cancer | 32.3 | [4] |
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines.
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| HT-29 (colorectal cancer) | 40 mg/kg, once weekly | 72% |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Proliferation Assays
3.1.1. XTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
XTT Reagent Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is proportional to the number of viable cells.
3.1.2. CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method to determine cell viability.
-
Cell Seeding: Seed 5,000 cells per well in 96-well plates and incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound for 48 hours.
-
CCK-8 Reagent Addition: Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]
Apoptosis Assays
3.2.1. Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and duration.
-
Cell Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
3.2.2. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.
-
Data Acquisition: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.
Cell Cycle Analysis
3.3.1. Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Fixation: Treat cells with this compound. Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies can be used:
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Line: HT-29 human colorectal cancer cells are a suitable model.[6][10][11][12][13]
-
Animal Strain: Use immunodeficient mice, such as athymic nude or SCID mice.[6]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[10]
-
Tumor Growth and Measurement: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) according to the desired schedule (e.g., once weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
PLK1 Signaling and G2/M Arrest
This compound directly inhibits PLK1, a master regulator of mitosis. This inhibition disrupts the G2/M checkpoint, preventing cancer cells from entering mitosis and leading to cell cycle arrest.
References
- 1. benthamscience.com [benthamscience.com]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 5. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Wnt/beta-Catenin Activated Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Wnt Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 11. HT29 Cell Line - Creative Biogene [creative-biogene.com]
- 12. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Preclinical Development of Ro3280: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro3280 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound has emerged as a promising anti-cancer agent, demonstrating significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of the preclinical studies and development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. While detailed pharmacokinetic and toxicology data from formal studies are not yet publicly available due to its preclinical stage, this guide summarizes the currently available information.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its aberrant expression in tumor cells makes it an attractive target for cancer therapy. This compound (also known as Ro5203280) is a novel PLK1 inhibitor that has demonstrated high potency and selectivity.[1] This document details the preclinical findings that underpin the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of PLK1, leading to disruptions in cell cycle progression and the induction of apoptosis.
PLK1 Signaling Pathway and this compound's Point of Intervention
PLK1 is a master regulator of the G2/M checkpoint and mitotic progression. Its inhibition by this compound disrupts the normal cell cycle, leading to mitotic arrest and subsequent cell death. The pathway below illustrates the central role of PLK1 and the inhibitory action of this compound.
In Vitro Studies
A series of in vitro experiments have been conducted to characterize the anti-cancer activity of this compound across various cancer cell lines.
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| H82 | Lung Cancer | 5 |
| HT-29 | Colorectal Cancer | 10 |
| MDA-MB-468 | Breast Cancer | 19 |
| PC3 | Prostate Cancer | 12 |
| A375 | Skin Cancer | 70 |
| NB4 | Acute Myeloid Leukemia | 74 |
| HL-60 | Acute Myeloid Leukemia | 175 |
| U937 | Acute Myeloid Leukemia | 186 |
| K562 | Chronic Myeloid Leukemia | 797 |
| MV4-11 | Acute Myeloid Leukemia | 120 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 |
| SNU-16 | Gastric Cancer | 9640 (9.64 µM) |
Table 1: Anti-proliferative activity of this compound in various cancer cell lines.[1]
Induction of Cell Cycle Arrest and Apoptosis
This compound treatment leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of PLK1 inhibition. This is followed by the induction of apoptosis.
| Cell Line | Effect | Observation |
| MCF-7 | Cell Cycle Arrest | Accumulation of cells in G2/M phase |
| MCF-7 | Apoptosis | Increased Annexin V staining, increased multicaspase activity, decreased mitochondrial membrane potential |
| Leukemia Cells | Apoptosis | Increased Annexin V staining, DNA fragmentation, abnormal nuclear morphology |
| SNU-16 | Apoptosis | Decreased Bcl-2, increased Bax and cleaved caspase-3, increased cleaved PARP, increased 8-oxo-dG (DNA damage marker) |
Table 2: Effects of this compound on cell cycle and apoptosis.
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in a preclinical xenograft model.
HT-29 Colorectal Cancer Xenograft Model
In a nude mouse model implanted with HT-29 human colorectal tumors, this compound demonstrated robust anti-tumor activity.
| Dosing Schedule | Tumor Growth Inhibition | Outcome |
| 40 mg/kg, once weekly | 72% | Significant tumor growth inhibition |
| More frequent dosing | Not specified | Complete tumor regression |
Table 3: In vivo efficacy of this compound in an HT-29 xenograft model.[1]
Pharmacokinetics and Toxicology
As this compound is still in the preclinical stage of development, comprehensive pharmacokinetic and toxicology data are limited. One study has investigated the interaction of this compound with human serum albumin (HSA), a key factor influencing a drug's pharmacokinetic profile.
| Parameter | Finding | Implication |
| HSA Binding | High affinity | Potential for a longer half-life and altered distribution |
Table 4: Preliminary pharmacokinetic-related finding for this compound.
Formal toxicology studies have not yet been published.
Experimental Protocols
Preclinical Evaluation Workflow
The preclinical assessment of this compound follows a standard workflow from in vitro characterization to in vivo efficacy studies.
Cell Viability/Anti-proliferative Assay (XTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well.
-
Incubation: Plates are incubated for an additional period (e.g., 4 hours) to allow for the conversion of XTT to formazan by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm with a reference wavelength of 650 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound as described for other assays.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cells.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
In Vivo HT-29 Xenograft Model
-
Cell Culture: HT-29 human colorectal carcinoma cells are cultured in appropriate media.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of HT-29 cells (e.g., 5 x 10^6 cells in PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered according to the specified dose and schedule (e.g., intraperitoneally or orally). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer therapeutic. Its potent and selective inhibition of PLK1 translates to significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Furthermore, the in vivo efficacy demonstrated in a colorectal cancer xenograft model is highly encouraging. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to guide its potential transition into clinical trials. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the continued investigation of this compound and other PLK1 inhibitors.
References
The Impact of Ro3280 on Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro3280 is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on the cell cycle and the induction of apoptosis in cancer cells. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating PLK1 inhibition as a therapeutic strategy.
Introduction to this compound and its Target: PLK1
This compound (also known as Ro5203280) is a small molecule inhibitor that demonstrates high selectivity for Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3][4] Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a promising target for anticancer therapies.[5] this compound exerts its anticancer effects by arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3][6]
Quantitative Analysis of this compound's In Vitro Efficacy
The potency of this compound has been evaluated across various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
Table 1: In Vitro Potency of this compound Against PLK1 and Cancer Cell Lines
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| PLK1 | Biochemical Assay | 3 | [1] |
| H82 (Lung Cancer) | Proliferation Assay | 5 | [1] |
| HT-29 (Colorectal Cancer) | Proliferation Assay | 10 | [1] |
| MDA-MB-468 (Breast Cancer) | Proliferation Assay | 19 | [1] |
| PC3 (Prostate Cancer) | Proliferation Assay | 12 | [1] |
| A375 (Skin Cancer) | Proliferation Assay | 70 | [1] |
| SNU-16 (Gastric Cancer) | XTT Proliferation Assay | 9,640 | [6] |
| 5637 (Bladder Cancer) | Proliferation Assay | ~100 | [7] |
| T24 (Bladder Cancer) | Proliferation Assay | ~100 | [7] |
Mechanism of Action: Disruption of Mitotic Progression
This compound's primary mechanism of action is the inhibition of PLK1, which leads to a cascade of events culminating in mitotic arrest and cell death.
Signaling Pathway of PLK1 in Mitosis and Inhibition by this compound
PLK1 is a master regulator of the cell cycle, particularly during mitosis. Its inhibition by this compound disrupts the carefully orchestrated sequence of mitotic events.
Caption: PLK1 Signaling Pathway and this compound Inhibition.
Downstream Effects on Wnt/β-catenin Pathway
Recent studies have suggested a potential link between PLK1 inhibition by this compound and the Wnt/β-catenin signaling pathway in prostate cancer. It has been observed that this compound treatment can lead to the inactivation of the Wnt/β-catenin pathway, resulting in reduced expression of its target genes like c-Myc and cyclin D1.[6][8][9]
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the impact of this compound on mitotic progression.
Cell Proliferation Assay (XTT-Based)
This protocol is for determining the anti-proliferative effect of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT reagent to each well and incubate for 4-6 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
This protocol is for detecting changes in protein expression levels related to the cell cycle and apoptosis.
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PLK1, Cyclin B1, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Experimental Workflow
A standardized workflow is essential for consistently evaluating the effects of this compound.
References
- 1. [PDF] Multiple Roles of PLK1 in Mitosis and Meiosis | Semantic Scholar [semanticscholar.org]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PLK1 downregulation by this compound prevents cell proliferation, migration, and invasion via the Wnt/β-catenin pathway in prostate cancer [archivesofmedicalscience.com]
Ro3280's Strong Affinity for Human Serum Albumin: A Technical Overview
For Immediate Release
ALBACETE, Spain – The Polo-like kinase 1 (PLK1) inhibitor, Ro3280, demonstrates an unusually high binding affinity for human serum albumin (HSA), a characteristic with significant pharmacokinetic implications for its development as a therapeutic agent. This technical guide synthesizes the available data on the binding interaction between this compound and HSA, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core binding parameters, experimental methodologies, and the logical framework of this interaction.
Human serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs.[1] A high affinity for HSA can influence a drug's free concentration in the plasma, its half-life, and its distribution to target tissues.[2][3] In the case of this compound, a potent inhibitor of PLK1, understanding its interaction with HSA is paramount for predicting its behavior in vivo.
Quantitative Binding Data
The binding of this compound to HSA has been characterized by a strong association constant (K a), indicating a high-affinity interaction.[2][4] The binding process is entropy-driven. Key quantitative data are summarized in the table below.
| Parameter | Value | Temperature | Method | Reference |
| Binding Constant (K a ) | 2.23 × 10⁶ M⁻¹ | 310 K | Fluorescence Spectroscopy | [2][4] |
| Number of Binding Sites (n) | ~1 | 310 K | Fluorescence Spectroscopy | [2][4] |
Experimental Protocol: Fluorescence Spectroscopy
The determination of the binding affinity of this compound to HSA was achieved through fluorescence spectroscopy, a widely used technique for studying drug-protein interactions.[5]
Materials and Methods
-
Reagents: this compound (≥99.5%), Human Serum Albumin (≥99%, fatty acid- and globulin-free), Bis-Tris (≥98.0%), NaCl (≥99.0%), and DMSO (99.9%) were used.[6]
-
Instrumentation: A spectrofluorometer was utilized for fluorescence measurements.
-
Procedure:
-
A solution of HSA was prepared in a Bis-Tris buffer at physiological pH.
-
A stock solution of this compound was prepared in DMSO.
-
Aliquots of the this compound solution were titrated into the HSA solution.
-
The fluorescence emission spectra of HSA were recorded after each addition of this compound. The excitation wavelength was set to 295 nm to selectively excite the tryptophan residues in HSA.
-
The quenching of HSA's intrinsic fluorescence upon binding of this compound was monitored.
-
The binding constant (K a ) and the number of binding sites (n) were calculated by analyzing the fluorescence quenching data using the Stern-Volmer and double logarithm equations.[4]
-
Visualizing the Interaction and Experimental Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Logical flow of this compound's interaction with HSA.
Caption: Workflow for determining this compound-HSA binding affinity.
Conclusion
The strong binding affinity of this compound for human serum albumin is a critical factor that will influence its pharmacokinetic profile.[2][4] The high binding constant suggests that a significant fraction of this compound will be bound to albumin in the bloodstream, which may result in a lower concentration of the free, active drug but could also lead to a longer half-life and altered tissue distribution.[2] These findings, derived from detailed fluorescence spectroscopy experiments, provide a solid foundation for further preclinical and clinical development of this compound. Understanding this fundamental drug-protein interaction is essential for optimizing dosing regimens and predicting potential drug-drug interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of plasma protein and tissue binding on the biologic half‐life of drugs | Semantic Scholar [semanticscholar.org]
- 4. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
The Role of Polo-like Kinase 1 in Tumorigenesis and the Therapeutic Relevance of Ro3280
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal functions throughout mitosis.[1][2] Its expression is tightly controlled in normal cells, peaking during the G2 and M phases.[1][2] However, in a vast array of human malignancies, PLK1 is significantly overexpressed, a condition frequently associated with aggressive tumor behavior and poor patient prognosis.[3][4][5] This overexpression is not merely a consequence of increased proliferation but appears to be an active contributor to carcinogenic transformation.[6] PLK1's multifaceted roles in promoting cell division, overriding critical cell cycle checkpoints, suppressing apoptosis, and facilitating genomic instability make it a compelling target for anticancer therapy.[1][2][3] This guide delves into the molecular underpinnings of PLK1's function in tumorigenesis, explores its intricate signaling networks, and evaluates the preclinical evidence for Ro3280, a novel and potent PLK1 inhibitor. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area of oncology.
The Multifaceted Role of PLK1 in Tumorigenesis
PLK1 is a highly conserved serine/threonine kinase that orchestrates multiple critical events during cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1][7] Its dysregulation is a hallmark of many cancers.
Overexpression and Prognostic Significance
PLK1 is found to be overexpressed at both the mRNA and protein levels in a wide spectrum of human cancers compared to corresponding normal tissues.[2][4][5] This elevated expression often correlates with high-grade tumors and unfavorable patient outcomes.[4][5][8] Forced overexpression of PLK1 in normal fibroblasts can induce malignant transformation, leading to tumor formation in xenograft models, suggesting a direct role in carcinogenesis.[6]
Table 1: PLK1 Overexpression in Various Cancers and Associated Prognosis
| Cancer Type | Level of Overexpression | Correlation with Prognosis | Reference(s) |
| Breast Cancer | High | Poor | [6][9] |
| Lung Cancer | High | Poor | [6] |
| Ovarian Cancer | High | Poor | [5][6] |
| Colorectal Cancer | High | Poor | [5] |
| Prostate Cancer | High | Poor | [5][6] |
| Pancreatic Cancer | High | Poor | [6] |
| Hepatocellular Carcinoma | High | Independent risk factor | [8] |
| Gastric Cancer | High | Poor | [9] |
| Melanoma | High | Poor | [5][6] |
| Non-Hodgkin Lymphoma | High | Poor | [6] |
| Acute Myeloid Leukemia | High | Poor | [9][10] |
PLK1 Signaling and Oncogenic Functions
PLK1 exerts its oncogenic effects by phosphorylating a multitude of substrates involved in various cellular processes. Its dysregulation contributes to cancer through several mechanisms:
-
Aberrant Mitotic Progression: Overactive PLK1 can accelerate cells through the G2/M checkpoint, even in the presence of DNA damage, leading to the propagation of mutations.[2][3]
-
Genomic Instability: Both overexpression and downregulation of PLK1 can lead to mitotic defects, improper chromosome segregation, aneuploidy, and consequently, tumorigenesis.[3][7] A balanced level of PLK1 is therefore critical for maintaining genomic stability.[7][11]
-
Inhibition of Apoptosis and Autophagy: PLK1 can phosphorylate and regulate proteins involved in cell death pathways, effectively suppressing apoptosis and autophagy to promote cancer cell survival.[2]
-
Promotion of Metastasis: Emerging evidence indicates that PLK1 is a trigger for the epithelial-to-mesenchymal transition (EMT), a process critical for tumor cell invasion and metastasis.[2][12]
-
Interaction with Oncogenic Pathways: PLK1 is intertwined with key cancer-driving pathways. It can be transcriptionally regulated by the p53 and pRb tumor suppressor pathways and interacts with numerous proteins transcribed by oncogenes.[6] It also plays a role in activating pathways like PI3K/AKT and MAPK.[13]
Below is a diagram illustrating the central role of PLK1 in cell cycle regulation and its impact on tumorigenesis.
This compound: A Potent PLK1 Inhibitor
The central role of PLK1 in cancer has made it a prime target for therapeutic intervention.[2][5] Several small molecule inhibitors have been developed, with many entering clinical trials.[14][15][16] this compound is a novel, selective ATP-competitive inhibitor of PLK1 that has demonstrated significant preclinical antitumor efficacy.[10][17]
Mechanism of Action and Preclinical Efficacy
This compound is a pyrimidodiazepine-derived compound that potently inhibits PLK1 kinase activity.[17] Preclinical studies have shown that this compound exhibits strong cytotoxic effects across various cancer cell lines.[18][19] Its mechanism involves inducing a profound cell cycle arrest at the G2/M phase, which ultimately leads to mitotic catastrophe and apoptosis.[18][19]
Studies in breast cancer (MCF-7), gastric cancer (SNU-16), and pediatric acute myeloid leukemia (AML) cells have consistently shown that this compound treatment leads to:
-
Accumulation of cells in the G2/M phase of the cell cycle.[18][19]
-
Induction of apoptosis, confirmed by increased caspase activity and PARP cleavage.[10][20]
-
Induction of DNA damage response and loss of mitochondrial membrane potential.[18][20]
Furthermore, this compound has shown significant antitumor activity in in vivo xenograft mouse models, validating its potential as a therapeutic agent.[17]
Quantitative Preclinical Data for this compound
The potency of this compound has been quantified in various preclinical models.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Reference(s) |
| IC₅₀ (PLK1 Kinase) | 3 nM | Cell-free kinase assay | [17] |
| IC₅₀ (Antiproliferative) | 9.64 µM | SNU-16 (Gastric Cancer) | [20] |
| Cellular Potency | High | Multiple leukemia cell lines | [17] |
| Most Sensitive Cell Line | MCF-7 | Breast Cancer Panel | [18][19] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate PLK1 function and inhibition.
Biochemical PLK1 Kinase Assay
This assay measures the direct enzymatic activity of PLK1 and the potency of inhibitors like this compound in a cell-free system.
Methodology:
-
Reagents: Recombinant active PLK1 protein, kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), ATP solution (including [γ-³²P]ATP for radiometric assays or cold ATP for luminescent assays), and a suitable PLK1 substrate (e.g., dephosphorylated casein or a specific peptide like PLKtide).[21][22]
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO and add to assay wells.
-
Add a solution containing the PLK1 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution.[23]
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.[22][24]
-
Terminate the reaction.
-
Quantify substrate phosphorylation. For radiometric assays, this involves spotting the reaction mix onto P81 phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting.[21] For luminescent assays (e.g., ADP-Glo™), a reagent is added to measure the amount of ADP produced, which correlates with kinase activity.[22]
-
-
Data Analysis: Plot the percentage of remaining kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[23]
Western Blot Analysis for PLK1 Pathway Proteins
This technique is used to detect and quantify the expression levels of PLK1 and related proteins in cell lysates following treatment with an inhibitor.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PLK1, anti-phospho-Histone H3, anti-cleaved-PARP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Immunofluorescence for PLK1 Subcellular Localization
This microscopy-based technique allows for the visualization of PLK1's location within the cell (e.g., at centrosomes, kinetochores) during different phases of mitosis.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. After treatment (if any), wash with PBS.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde or cold methanol. Permeabilize the cell membranes with a detergent like 0.2-0.25% Triton X-100 in PBS.[23][25]
-
Immunostaining:
-
Block with a suitable buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.[23]
-
Incubate with a primary antibody against PLK1 for 1-2 hours at room temperature or overnight at 4°C.[23][25]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[23][25]
-
Wash with PBS.
-
-
Counterstaining and Mounting: Counterstain the DNA with DAPI or Hoechst to visualize the nuclei. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Capture images to analyze the subcellular localization of PLK1.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy and tolerability of a PLK1 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[26]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control (vehicle) groups. Administer the PLK1 inhibitor (e.g., this compound) and vehicle according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral).[27][28][29]
-
Monitoring:
-
Measure tumor volume (typically calculated as (Length × Width²)/2) two to three times per week using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration. Euthanize the mice, excise the tumors, and weigh them. Analyze the data by comparing tumor growth inhibition, tumor weight, and changes in body weight between the treated and control groups.[27][28][29]
Conclusion
Polo-like kinase 1 is unequivocally a key player in the landscape of oncology. Its overexpression in a multitude of cancers and its fundamental roles in driving cell proliferation, ensuring cancer cell survival, and promoting genomic instability firmly establish it as a high-value therapeutic target.[1][2][3][5] The development of specific inhibitors targeting PLK1's kinase activity represents a promising strategy for cancer treatment. The novel inhibitor this compound has demonstrated potent and specific anti-cancer effects in a range of preclinical models, primarily by inducing G2/M cell cycle arrest and apoptosis.[10][17][18][19] The compelling preclinical data for this compound warrants its further investigation and development as a potential therapeutic agent for cancers characterized by PLK1 overexpression. The continued exploration of PLK1 biology and the clinical translation of inhibitors like this compound hold significant promise for improving outcomes for cancer patients.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The balance of Polo-like kinase 1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of polo-like kinase1 predicts a poor prognosis in hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 17. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | Bangladesh Journal of Pharmacology [banglajol.info]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Profiling of the PLK1 Inhibitor Ro3280 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Ro3280, a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), in cancer cell lines. This compound has demonstrated significant anti-proliferative effects in various cancer models by inducing cell cycle arrest, apoptosis, and DNA damage. This document outlines the core methodologies for assessing the efficacy of this compound, including cell proliferation assays, cell cycle analysis, apoptosis detection, and mechanistic studies on key signaling pathways. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and other PLK1 inhibitors.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a critical role in the regulation of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with tumorigenesis and poor clinical outcomes.[1][2] This has established PLK1 as a promising target for anticancer drug development.[1][2]
This compound is a novel and highly selective inhibitor of PLK1, demonstrating potent anti-proliferative activity against various cancer cell lines, including those from breast, gastric, lung, colorectal, prostate, and skin cancers.[3][4][5] Mechanistically, this compound induces cell cycle arrest at the G2/M phase, leading to the induction of apoptosis and DNA damage, ultimately suppressing cancer cell proliferation.[1][5] These application notes detail the experimental procedures to characterize the in vitro anti-cancer effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its in vitro characterization.
Caption: Mechanism of action of this compound targeting PLK1.
References
- 1. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. researchgate.net [researchgate.net]
Determining the Potency of Ro3280: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ro3280, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), and detailed protocols for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The provided information is intended to guide researchers in accurately assessing the anti-proliferative activity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for PLK1, a key regulator of mitosis.[1][2] Overexpression of PLK1 is a common feature in many types of cancer, making it an attractive therapeutic target.[2][3][4] this compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis and DNA damage in cancer cells.[3][5][6] Its potential as a therapeutic agent has been demonstrated in various cancer cell lines, including those of the breast, lung, colon, and in leukemia.[1][2][4]
This compound IC50 Values in Various Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines, showcasing its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| H82 | Lung Cancer | 5[1] |
| HT-29 | Colorectal Cancer | 10[1] |
| MDA-MB-468 | Breast Cancer | 19[1] |
| PC3 | Prostate Cancer | 12[1] |
| A375 | Skin Cancer | 70[1] |
| NB4 | Acute Promyelocytic Leukemia | 13.45[4] |
| K562 | Chronic Myelogenous Leukemia | 301[4] |
| Primary ALL Cells | Acute Lymphocytic Leukemia | 35.49 - 110.76[4] |
| Primary AML Cells | Acute Myeloid Leukemia | 52.80 - 147.50[4] |
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of PLK1, which disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis.
References
- 1. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Ro3280 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro3280 is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis and inhibition of cell proliferation.[2][3][4][5][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and relevant signaling pathways.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differential sensitivity to PLK1 inhibition. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H82 | Lung Cancer | 5 | Selleck Chemicals |
| HT-29 | Colorectal Cancer | 10 | Selleck Chemicals |
| MDA-MB-468 | Breast Cancer | 19 | Selleck Chemicals |
| PC3 | Prostate Cancer | 12 | Selleck Chemicals |
| A375 | Skin Cancer | 70 | Selleck Chemicals |
| 22RV1 | Prostate Cancer | 29.1 | Archives of Medical Science |
| PC3 | Prostate Cancer | 32.3 | Archives of Medical Science |
| SNU-16 | Gastric Cancer | 9640 (9.64 µM) | Bangladesh Journal of Pharmacology |
| NB4 | Acute Myeloid Leukemia | 50-100 (effective concentration for apoptosis) | PMC - NIH |
| HL-60 | Acute Myeloid Leukemia | 50-100 (effective concentration for apoptosis) | PMC - NIH |
| Primary ALL cells | Acute Lymphocytic Leukemia | 35.49 - 110.76 | PMC - NIH |
| Primary AML cells | Acute Myeloid Leukemia | 52.80 - 147.50 | PMC - NIH |
Note: IC50 values can vary depending on the assay conditions, such as cell density, treatment duration, and the specific viability assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathways
PLK1 Signaling in G2/M Arrest and Apoptosis
This compound, by inhibiting PLK1, disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M checkpoint. This ultimately leads to the induction of apoptosis in cancer cells. The diagram below illustrates the key players in this pathway.
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells [frontiersin.org]
- 6. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PLK1 Inhibition by Ro3280
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the inhibition of Polo-like kinase 1 (PLK1) by the novel inhibitor, Ro3280. The protocols outlined below are designed to enable the precise measurement of changes in protein expression levels and signaling pathway activity following this compound treatment in cancer cell lines.
Introduction to PLK1 and this compound
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions include centrosome maturation, spindle assembly, and cytokine-sis.[1][2] Due to its overexpression in a wide range of human tumors and its association with poor prognosis, PLK1 has emerged as a promising target for anticancer therapies.[1][2]
This compound is a potent and highly selective inhibitor of PLK1.[3] It has demonstrated significant antitumor activity in various cancer cell lines by inducing cell cycle arrest, apoptosis, and the inhibition of proliferation.[3][4][5] Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound's action by quantifying its effects on PLK1 and its downstream signaling pathways.
Key Signaling Pathways
PLK1 is a central node in a complex signaling network that governs cell division. Its activity is tightly regulated, and it, in turn, phosphorylates a multitude of substrates to orchestrate mitotic events. Inhibition of PLK1 by this compound can be expected to impact these pathways.
One identified regulatory mechanism for PLK1 activation involves PIM2 and CHK1. During mitosis, PIM2 phosphorylates CHK1 at Ser280, which in turn directly phosphorylates and activates PLK1 at Threonine 210.[6][7]
Downstream of PLK1, one of the key pathways affected by its inhibition is the Wnt/β-catenin pathway. Studies have shown that this compound-mediated inhibition of PLK1 can lead to the inactivation of this pathway, resulting in reduced cell proliferation, migration, and invasion in cancer cells.[5][8]
// Nodes PIM2 [label="PIM2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHK1 [label="CHK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLK1 [label="PLK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitosis [label="Mitotic Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt_beta_catenin [label="Wnt/β-catenin Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PIM2 -> CHK1 [label=" pS280", fontcolor="#202124"]; CHK1 -> PLK1 [label=" pT210", fontcolor="#202124"]; PLK1 -> Mitosis; PLK1 -> Wnt_beta_catenin; this compound -> PLK1 [arrowhead=tee, color="#EA4335"];
// Graph attributes graph [bgcolor="#F1F3F4", dpi=300]; } PLK1 Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines as determined by proliferation assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| SNU-16 | Gastric Cancer | 9.64 µM | 24 hours | [3][9] |
| 22RV1 | Prostate Cancer | 29.1 nM | 48 hours | [10] |
| PC3 | Prostate Cancer | 32.3 nM | 48 hours | [10] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the inhibition of PLK1 by this compound.
Experimental Workflow Diagram
// Nodes Cell_Culture [label="1. Cell Culture and Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="2. Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Quantification [label="3. Protein Quantification (BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="4. SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Transfer [label="5. Protein Transfer to PVDF Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="6. Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Antibody [label="7. Primary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Antibody [label="8. Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="9. Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="10. Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Cell_Lysis; Cell_Lysis -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Protein_Transfer; Protein_Transfer -> Blocking; Blocking -> Primary_Antibody; Primary_Antibody -> Secondary_Antibody; Secondary_Antibody -> Detection; Detection -> Analysis;
// Graph attributes graph [bgcolor="#F1F3F4", dpi=300]; } Western Blot Experimental Workflow.
Materials
-
Cancer cell line of interest (e.g., SNU-16, 22RV1, PC3)
-
Complete cell culture medium
-
This compound (MedChemExpress or other supplier)[11]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-p-PLK1 (Thr210), anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line in the appropriate complete medium until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., based on predetermined IC50 values) or a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol.
-
Equilibrate the gel and PVDF membrane in transfer buffer.
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane. The transfer conditions will depend on the system used (e.g., wet or semi-dry transfer).
-
-
Blocking:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin).
-
Compare the normalized protein expression levels between this compound-treated and control samples.
-
Expected Outcomes
Upon treatment with this compound, a successful Western blot analysis is expected to show:
-
A decrease in the phosphorylation of PLK1 at Thr210, indicating its inhibition.
-
An increase in the levels of apoptosis markers such as cleaved PARP and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3]
-
A decrease in the expression of key components of the Wnt/β-catenin pathway, including β-catenin, c-Myc, and Cyclin D1.[8]
These results will provide valuable insights into the molecular mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancers with PLK1 overexpression.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 4. benthamscience.com [benthamscience.com]
- 5. PLK1 downregulation by this compound prevents cell proliferation, migration, and invasion via the Wnt/β-catenin pathway in prostate cancer [archivesofmedicalscience.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 9. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | Bangladesh Journal of Pharmacology [banglajol.info]
- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cell Cycle Analysis of RO-3280 Treated Cells using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-3280 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is frequently overexpressed in various human cancers and its inhibition has emerged as a promising therapeutic strategy.[3][4][5] RO-3280 induces cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in cancer cells.[3][6] This application note provides a detailed protocol for analyzing the cell cycle distribution of cultured cells, such as the MCF-7 breast cancer cell line, following treatment with RO-3280, using flow cytometry with propidium iodide (PI) staining.
Flow cytometry with PI staining is a widely used and reliable method for cell cycle analysis.[7] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7]
Principle of the Assay
This protocol involves the treatment of cells with RO-3280 to induce cell cycle arrest. Subsequently, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to prevent PI binding to RNA. Finally, the cells are stained with PI and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway of PLK1 Inhibition
PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinekinesis. Inhibition of PLK1 by RO-3280 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Shedding light on the binding mechanism of kinase inhibitors BI-2536, Volasetib and Ro-3280 with their pharmacological target PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Ro3280 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing a xenograft mouse model experiment to evaluate the in vivo efficacy of Ro3280, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).
Introduction
This compound is a small molecule inhibitor that targets PLK1, a key regulator of cell cycle progression, particularly during mitosis.[1][2][3] Overexpression of PLK1 is observed in numerous cancer types and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2][4] this compound has demonstrated potent anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest at the G2/M phase, DNA damage, and apoptosis.[1][3][4][5][6] Preclinical studies have shown its potential therapeutic value in treating cancers such as acute myeloid leukemia, breast cancer, and colorectal cancer.[1][2][4] This document outlines a detailed experimental design for a xenograft mouse model to assess the anti-tumor activity of this compound in vivo.
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects by inhibiting PLK1, which disrupts multiple stages of mitosis. This leads to mitotic arrest, DNA damage, and ultimately, apoptosis.
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Design and Workflow
A subcutaneous xenograft mouse model will be established using a suitable cancer cell line to evaluate the in vivo efficacy of this compound.
Cell Line Selection
Based on preclinical data, several human cancer cell lines have shown sensitivity to this compound. For this experimental design, the HT-29 human colorectal cancer cell line is recommended due to its documented response to this compound in vivo.[1] Other suitable cell lines with high PLK1 expression could also be considered, such as MCF-7 (breast cancer) or PC3 (prostate cancer).[1][4]
Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or other immunodeficient strains (e.g., SCID, NOD/SCID).
-
Age: 6-8 weeks
-
Sex: Female or male (maintain consistency within the experiment)
-
Supplier: A reputable commercial vendor.
-
Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.
Experimental Groups
A minimum of four groups are recommended to assess the efficacy and potential toxicity of this compound.
| Group | Treatment | Dose | Route of Administration | Schedule | Number of Animals (n) |
| 1 | Vehicle Control | - | Per vehicle for this compound | Same as this compound groups | 8-10 |
| 2 | This compound (Low Dose) | e.g., 20 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Once weekly | 8-10 |
| 3 | This compound (High Dose) | e.g., 40 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Once weekly | 8-10 |
| 4 | Positive Control (Optional) | Standard-of-care chemotherapy | Varies | Varies | 8-10 |
Note: The optimal dose and schedule for this compound may need to be determined in a preliminary dose-finding study. A previous study demonstrated 72% tumor growth inhibition at 40 mg/kg once weekly in an HT-29 xenograft model.[1]
Experimental Workflow Diagram
Caption: Workflow for the this compound xenograft mouse model experiment.
Experimental Protocols
Cell Culture and Preparation
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Keep the cell suspension on ice until injection.
Tumor Implantation
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Treatment Initiation
-
Begin monitoring tumor growth 3-5 days after implantation.
-
Measure the tumor length (L) and width (W) using digital calipers 2-3 times per week.
-
Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.[7][8]
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Record the body weight of each mouse at the time of tumor measurement.
-
Prepare this compound in a suitable vehicle (e.g., as a homogeneous suspension in CMC-Na).[1]
-
Administer the assigned treatments to each group according to the specified dose, route, and schedule.
Endpoint and Tissue Collection
-
The experiment should be terminated when tumors in the control group reach the predetermined endpoint (e.g., a volume of 1500-2000 mm³), or after a set duration (e.g., 21-28 days).
-
Individual animals may need to be euthanized earlier if they show signs of excessive tumor burden or distress (e.g., >20% body weight loss, ulceration of the tumor).
-
At the endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, measure their final weight, and record the data.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for 24 hours for paraffin embedding and subsequent immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for protein or RNA analysis.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Tumor Growth Data
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 7 (mm³) | Day 10 (mm³) | Day 14 (mm³) | Day 17 (mm³) | Day 21 (mm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Endpoint Tumor Data
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Body Weight Data
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 7 (g) | Day 10 (g) | Day 14 (g) | Day 17 (g) | Day 21 (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Immunohistochemistry (IHC) Protocol
IHC can be used to analyze the expression of relevant biomarkers in the tumor tissues to understand the mechanism of this compound's action in vivo.
Recommended Markers
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
Phospho-Histone H3 (Ser10): A marker of mitotic cells.
-
γH2AX: A marker of DNA damage.
Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (e.g., anti-Ki-67, anti-cleaved caspase-3) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
Monitor the color development under a microscope.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IHC Data Quantification
The stained slides should be scanned and quantified using image analysis software (e.g., ImageJ with appropriate plugins). The percentage of positive cells or the staining intensity can be determined for each tumor sample.
Statistical Analysis
Statistical analysis of the data is crucial for interpreting the results.
-
Tumor growth curves can be analyzed using a two-way repeated-measures ANOVA.
-
Differences in final tumor volume and weight between groups can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 is typically considered statistically significant.
By following these detailed application notes and protocols, researchers can effectively design and execute a robust this compound xenograft mouse model experiment to evaluate its in vivo anti-tumor efficacy and mechanism of action.
References
- 1. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ro3280 Stock Solutions in DMSO for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Ro3280 stock solutions in dimethyl sulfoxide (DMSO) for in vitro experimental use. This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, with an IC50 of 3 nM.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results in cell-based assays and other in vitro studies. This guide outlines the chemical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage and handling to ensure the integrity and stability of the compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in mitosis.[2] Overexpression of PLK1 is observed in a variety of human cancers, making it an attractive target for cancer therapy. This compound has demonstrated potent antitumor activity in various cancer cell lines and in vivo models.[3] For in vitro studies, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture media or assay buffers.
This compound Properties and Solubility
Proper stock solution preparation begins with an understanding of the physicochemical properties of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Weight | 543.61 g/mol | [4] |
| Formula | C₂₇H₃₅F₂N₇O₃ | |
| Appearance | Off-white to yellow solid | [4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | 50 mM to 183.95 mM (90 - 100 mg/mL) | [1][4] |
| Solubility in Ethanol | Soluble to 50 mM | |
| Solubility in Water | Insoluble | [1] |
It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact the solubility of the compound.[1][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 543.61 g/mol x 1000 mg/g
-
Mass = 5.44 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.44 mg of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial. To avoid weighing very small amounts, it is advisable to dissolve the entire contents of the supplier's vial.[5]
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[6]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
-
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | References |
| Powder | -20°C | 3 years | [4] |
| In DMSO | -20°C | 1 year | [4] |
| In DMSO | -80°C | 2 years | [4] |
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: Simplified diagram of PLK1's role in the cell cycle and its inhibition by this compound.
Application Notes for In Vitro Use
-
Final DMSO Concentration: When diluting the this compound stock solution into aqueous cell culture media or buffers, ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] It is crucial to include a vehicle control (media/buffer with the same final concentration of DMSO) in all experiments.
-
Preventing Precipitation: To prevent the compound from precipitating out of solution upon dilution in an aqueous medium, it is recommended to perform serial dilutions of the concentrated stock in DMSO first before the final dilution into the aqueous solution.
-
Stability in Aqueous Solutions: Small molecule inhibitors can have limited stability in aqueous solutions. It is best practice to prepare fresh dilutions from the frozen DMSO stock for each experiment.[6]
By following these detailed protocols and application notes, researchers can ensure the consistent and effective use of this compound in their in vitro studies, leading to more reliable and reproducible data.
References
- 1. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Ro 3280 | CAS 1062243-51-9 | this compound | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 6. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Quantification of Apoptosis Markers Following Ro3280 Treatment Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro3280 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] Inhibition of PLK1 by this compound leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in various cancer cell lines, making it a compound of interest in oncology research.[1][2][3] Accurate quantification of apoptosis is crucial for evaluating the efficacy of potential anticancer agents like this compound. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific, sensitive, and high-throughput method for measuring biomarkers of apoptosis, including Bcl-2 family proteins, caspases, and cleaved PARP.[4] This document provides a detailed protocol for using sandwich ELISA to quantify key apoptosis markers in cell lysates following treatment with this compound.
Principle of the Method
This protocol describes the use of a solid-phase sandwich ELISA to detect and quantify apoptosis markers. A capture antibody specific to the target protein is pre-coated onto the wells of a 96-well plate. Cell lysates containing the protein of interest are added to the wells, where the target protein binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the target protein is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color, measured spectrophotometrically at 450 nm, is directly proportional to the concentration of the target protein in the sample.
Featured Apoptosis Markers
-
Cleaved Caspase-3: As a critical executioner caspase, the cleavage and activation of caspase-3 is a hallmark of apoptosis.[5]
-
Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. A decrease in Bcl-2 levels is associated with the induction of apoptosis.[6][7]
-
Bax: A pro-apoptotic protein that promotes the release of cytochrome c. An increase in Bax expression is indicative of apoptosis induction.[6]
-
Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by caspase-3, and its cleavage is considered a key indicator of apoptotic cell death.[1][6][8]
Data Presentation
The following tables represent hypothetical data obtained from an ELISA experiment measuring apoptosis markers in a cancer cell line treated with this compound for 24 hours.
Table 1: Effect of this compound on Cleaved Caspase-3 and Cleaved PARP Levels
| Treatment Group | Concentration (nM) | Cleaved Caspase-3 (ng/mL) | Cleaved PARP (ng/mL) |
| Vehicle Control | 0 | 0.5 ± 0.08 | 1.2 ± 0.15 |
| This compound | 10 | 2.1 ± 0.22 | 4.8 ± 0.41 |
| This compound | 50 | 5.8 ± 0.51 | 10.5 ± 0.98 |
| This compound | 100 | 9.2 ± 0.87 | 18.3 ± 1.62 |
Table 2: Effect of this compound on Bcl-2 and Bax Protein Expression
| Treatment Group | Concentration (nM) | Bcl-2 (ng/mL) | Bax (ng/mL) | Bcl-2/Bax Ratio |
| Vehicle Control | 0 | 15.3 ± 1.2 | 3.1 ± 0.25 | 4.94 |
| This compound | 10 | 11.8 ± 0.9 | 5.9 ± 0.48 | 2.00 |
| This compound | 50 | 7.2 ± 0.6 | 9.8 ± 0.81 | 0.73 |
| This compound | 100 | 4.1 ± 0.3 | 14.2 ± 1.15 | 0.29 |
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
This compound (specific concentrations to be determined by dose-response studies)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Commercially available sandwich ELISA kits for:
-
Human/mouse cleaved caspase-3
-
Human/mouse Bcl-2
-
Human/mouse Bax
-
Human/mouse cleaved PARP
-
-
96-well microplate reader
-
Deionized water
Experimental Workflow
Caption: General experimental workflow for ELISA.
Detailed Methodologies
1. Cell Culture and Treatment with this compound
-
Seed the desired cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
2. Preparation of Cell Lysates
-
After incubation, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold cell lysis buffer (e.g., 100-200 µL per well of a 6-well plate) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new, clean tube.
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with lysis buffer. Samples can be used immediately or stored at -80°C.
3. ELISA Procedure (General Protocol) Note: This is a generalized protocol. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and normalized cell lysate sample to the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step as described in step 4.
-
Add HRP-Streptavidin: Add 100 µL of HRP-streptavidin solution to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for the time specified (e.g., 30 minutes). A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of the target protein in each sample.
-
Normalize the protein concentration to the total protein content of the cell lysate if not done prior to the assay.
Conclusion
The ELISA protocols detailed in this document provide a robust and quantitative method for assessing the pro-apoptotic activity of this compound. By measuring key markers such as cleaved caspase-3, cleaved PARP, and the Bcl-2/Bax ratio, researchers can effectively characterize the apoptotic response induced by this PLK1 inhibitor. This information is invaluable for preclinical drug development and for elucidating the molecular mechanisms of action of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. biocompare.com [biocompare.com]
- 5. PathScan® Cleaved Caspase-3 (Asp175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. biovendor.com [biovendor.com]
- 8. PathScan® Cleaved PARP (Asp214) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Ro3280 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Ro3280, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in preclinical animal models. The information is compiled from published animal studies to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1] Inhibition of PLK1 by this compound leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[2] The apoptotic cascade initiated by this compound involves the DNA damage response and modulation of key cell cycle and apoptotic regulators.[2]
Signaling Pathway of this compound-Mediated PLK1 Inhibition
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing regimens and outcomes for this compound in various animal models.
Table 1: this compound Dosing and Efficacy in Xenograft Models
| Animal Model | Cancer Type | Cell Line | Administration Route | Dose | Dosing Schedule | Outcome | Reference |
| Nude Mice | Colorectal Cancer | HT-29 | Oral | 40 mg/kg | Once weekly | 72% tumor growth inhibition | --INVALID-LINK-- |
| Nude Mice | Colorectal Cancer | HT-29 | Oral | Not specified | More frequent than once weekly | Complete tumor regression | --INVALID-LINK-- |
| Nude Mice | Nasopharyngeal Carcinoma | C666-1 | Intravenous | 15 mg/kg | Twice weekly for 3 weeks | Significant tumor growth inhibition | --INVALID-LINK-- |
Table 2: this compound Formulation for In Vivo Administration
| Administration Route | Vehicle | Preparation | Reference |
| Oral | Carboxymethylcellulose sodium (CMC-Na) | Homogeneous suspension | --INVALID-LINK-- |
| Intravenous | 5% Dextrose in water (D5W) | Not specified | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal studies, based on available information.
Protocol 1: Oral Administration in a Colorectal Cancer Xenograft Model
This protocol is based on studies using the HT-29 human colorectal cancer cell line in nude mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
-
Oral gavage needles
-
Appropriate animal balance and restraints
Procedure:
-
Animal Model: Establish HT-29 tumor xenografts in nude mice.
-
Formulation Preparation:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a suspension.
-
Homogenize or sonicate the suspension to ensure it is uniform and free of large aggregates. A final concentration of 5 mg/mL has been reported as achievable.
-
-
Dosing:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer this compound suspension via oral gavage. For a 40 mg/kg dose and a 5 mg/mL suspension, the dosing volume would be 8 µL per gram of body weight.
-
-
Dosing Schedule:
-
For tumor growth inhibition, a once-weekly dosing schedule has been reported to be effective.
-
For potential complete tumor regression, a more frequent dosing schedule may be required, although the specifics of such a schedule have not been detailed in the available literature.
-
Protocol 2: Intravenous Administration in a Nasopharyngeal Carcinoma Xenograft Model
This protocol is based on a study using the C666-1 nasopharyngeal carcinoma cell line in nude mice.
Materials:
-
This compound powder
-
5% Dextrose in water (D5W) for injection
-
Sterile filters (0.22 µm)
-
Intravenous injection equipment (e.g., insulin syringes, tail vein catheters)
-
Appropriate animal balance and restraints
Procedure:
-
Animal Model: Establish C666-1 tumor xenografts in nude mice.
-
Formulation Preparation:
-
Dissolve the required amount of this compound powder in D5W to achieve the desired final concentration. The exact methodology for dissolution was not specified, but gentle warming and/or vortexing may be necessary.
-
Sterile-filter the final solution through a 0.22 µm filter before injection.
-
-
Dosing:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the this compound solution via intravenous injection, typically into the lateral tail vein.
-
-
Dosing Schedule:
-
A dosing schedule of 15 mg/kg administered twice weekly for three weeks has been shown to significantly inhibit tumor growth.
-
Experimental Workflow and Logical Relationships
General Workflow for In Vivo Efficacy Studies
Caption: A typical workflow for an in vivo xenograft study with this compound.
Safety and Toxicology
In a study involving intravenous administration of this compound at 15 mg/kg twice weekly in nude mice, no observable signs of toxicity were reported.[1] However, comprehensive toxicology studies for this compound are not widely available in the public domain. It is crucial for researchers to conduct their own dose-finding and toxicity studies in their specific animal models. Standard monitoring should include:
-
Regular body weight measurements.
-
Clinical observations for signs of distress (e.g., changes in posture, activity, grooming).
-
Complete blood counts (CBC) and serum chemistry analysis at study endpoint.
-
Histopathological examination of major organs.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in animal models is limited in publicly available literature. One study investigated the binding of this compound to human serum albumin (HSA) and found a high affinity, which may have pharmacokinetic implications such as a longer half-life. However, this was not an in vivo animal study. Researchers should consider conducting pharmacokinetic studies to determine key parameters like half-life, bioavailability (for oral administration), and tissue distribution to optimize dosing schedules.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. Polo-like kinase inhibitor Ro5203280 has potent antitumor activity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro3280 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro3280, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 3 nM.[1][2][3] PLK1 is a critical serine/threonine-protein kinase that plays a key role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and chromosome segregation.[4][5][6] By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[4][5][7] Its targeted action on PLK1, which is often overexpressed in various cancers, makes this compound a compound of interest in oncology research.[2][4]
Q2: What are the main solubility characteristics of this compound?
This compound is readily soluble in organic solvents such as DMSO and ethanol but is practically insoluble in water.[1][8] This low aqueous solubility is a critical factor to consider during experimental design, particularly for in vitro and in vivo studies that require the compound to be in an aqueous buffer or cell culture medium. The charge state of this compound, and consequently its solubility, can be influenced by the pH of the solution.[9][10][11]
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
This guide addresses common issues researchers encounter when preparing this compound solutions for experimental use.
Issue 1: My this compound powder will not dissolve in my aqueous buffer.
This compound is known to be insoluble in water.[1] Direct dissolution in aqueous buffers like PBS or saline will be unsuccessful. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Solution:
-
Select an appropriate organic solvent. DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[1][7] Ethanol is also a viable option.[1]
-
Prepare a high-concentration stock solution. A typical starting point is to prepare a 10 mM to 50 mM stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.44 mg of this compound (Molecular Weight: 543.61 g/mol ) in 1 mL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution. If the compound does not dissolve readily, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[1] Always use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
Issue 2: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous cell culture medium.
This is a common problem due to the poor aqueous solubility of this compound. The high concentration of the compound in the DMSO stock becomes supersaturated when diluted into an aqueous environment, leading to precipitation.
Solutions:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium that is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).[7] This will limit the maximum final concentration of this compound you can achieve.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions in the medium. This can sometimes help to keep the compound in solution.
-
Use of a co-solvent or surfactant (for in vivo studies): For animal studies, specific formulations have been developed to improve the solubility and bioavailability of this compound. These are generally not suitable for direct application to cell culture. Examples include:
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | ≥27.2 mg/mL | [8] | |
| DMSO | 50 mM | ||
| DMSO | 90 mg/mL | Requires sonication. Hygroscopic DMSO can reduce solubility. | [3] |
| DMSO | 100 mg/mL | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Ethanol | ≥24.75 mg/mL | [8] | |
| Ethanol | 50 mM | ||
| Ethanol | 100 mg/mL | [1] | |
| Water | Insoluble | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 543.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and appropriate weighing tools
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh out 5.44 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of stock solution needed, ensuring the final DMSO concentration remains below the toxic threshold for your cell line (e.g., <0.5%).
-
Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.
-
Add the final diluted this compound solution to your cells and mix gently.
-
Always include a vehicle control in your experiment (i.e., cells treated with the same final concentration of DMSO without the compound).
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified PLK1 signaling pathway and the effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. medkoo.com [medkoo.com]
- 7. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 8. apexbt.com [apexbt.com]
- 9. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Preventing Ro3280 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Ro3280 precipitation in cell culture media. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 3 nM.[1] PLK1 is a critical serine/threonine kinase that plays a key role in regulating the G2/M phase transition of the cell cycle.[1] By inhibiting PLK1, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water.[1][4]
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[5][6]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[5][6]
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[6][7] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[6]
-
Media Composition: Components in the cell culture medium, such as salts, proteins (especially in the presence of serum), and pH buffers, can interact with this compound and reduce its solubility.[5][6][7]
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can be observed in several ways:
-
The medium may appear cloudy or hazy.[6]
-
Fine particles or crystals may be visible to the naked eye or under a microscope.[6]
-
A thin film may form on the surface of the culture vessel.
Q4: Can I filter the medium to remove the precipitate?
A4: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment, which will compromise the accuracy and reproducibility of your results. The focus should be on preventing precipitation from occurring in the first place.
Q5: What is the recommended final concentration of DMSO in my cell culture?
A5: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers recommending 0.1% or lower.[8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into media | Solvent Shock: Rapid change in solvent polarity. | Prepare a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6] |
| Cloudiness or precipitate formation over time in the incubator | Exceeding Solubility Limit: The final concentration of this compound is too high for the specific cell culture medium. | Determine the kinetic solubility of this compound in your specific cell culture medium (with serum, if applicable) before conducting your experiment. See Protocol 2 for a method to assess solubility. |
| Precipitate forms after warming the media | Temperature-Dependent Solubility: this compound may be less soluble at higher temperatures in certain media formulations. | Always pre-warm the cell culture medium and all supplement solutions to 37°C before adding the this compound stock solution. Ensure a stable incubator temperature.[6] |
| Inconsistent results between experiments | Precipitation in some wells/flasks: Minor variations in preparation can lead to precipitation. | Strictly adhere to a standardized protocol for preparing the this compound working solution. Prepare a fresh working solution for each experiment and use it immediately. |
| Precipitation observed in serum-free media | Interaction with Media Components: Salts or other components in the basal media may be contributing to precipitation. | Test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are the issue.[6] Consider using a different basal medium if your experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture applications to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution. This compound is soluble in DMSO at concentrations up to 90 mg/mL (165.56 mM).[2]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2]
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentrations.
-
Crucial Step: When diluting, add the this compound stock solution (or intermediate dilution) to the medium dropwise while gently vortexing or swirling the tube. This ensures rapid and even mixing, preventing localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Medium
This protocol allows you to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
96-well clear-bottom cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO:
-
In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO.
-
-
Prepare the Assay Plate:
-
Add 198 µL of your pre-warmed cell culture medium to the wells of a new 96-well clear-bottom plate.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.
-
Include a negative control (medium with 1% DMSO only) and a blank (medium only).
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) or measure light scattering using a nephelometer. An increase in absorbance or light scattering indicates precipitation.[5]
-
-
Data Analysis:
-
The highest concentration of this compound that does not show a significant increase in absorbance or light scattering compared to the negative control is considered the kinetic solubility under your experimental conditions.
-
Protocol 3: IC50 Determination of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[9]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.[9]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents on an orbital shaker for 15 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 27.2 mg/mL[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Ethanol | ≥ 24.75 mg/mL[1] | |
| Water | Insoluble[1][4] |
Typical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NB4 | Acute Promyelocytic Leukemia | 74[2] |
| MV4-11 | Acute Myeloid Leukemia | 120[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 162[2] |
| HL-60 | Acute Promyelocytic Leukemia | 175[2] |
| U937 | Histiocytic Lymphoma | 186[2] |
| K562 | Chronic Myelogenous Leukemia | 797[2] |
| H82 | Lung Cancer | 6[2] |
| H69 | Lung Cancer | 7[2] |
| A549 | Lung Cancer | 82[2] |
| 5637 | Bladder Cancer | ~100[2] |
| T24 | Bladder Cancer | ~100[2] |
Visualizations
Caption: Simplified signaling pathway of PLK1 and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Ro3280 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ro3280, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). The information is tailored to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors:
-
Cellular Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The density at which cells are seeded can significantly impact the apparent IC50 value. Lower cell densities may make cells more susceptible to the drug. It is crucial to maintain a consistent seeding density across all experiments.
-
Compound Solubility and Stability: this compound is sparingly soluble in aqueous buffers. Ensure complete solubilization of the compound in a suitable solvent like DMSO before diluting it in culture medium. Prepare fresh dilutions for each experiment as the compound may degrade in aqueous solutions over time.
-
Presence of Serum: this compound has a high affinity for human serum albumin (HSA)[1][2]. The presence and concentration of serum (containing albumin) in the cell culture medium can sequester the inhibitor, reducing its effective concentration and leading to a higher apparent IC50. Consider using serum-free or low-serum conditions if appropriate for your cell line, or maintain a consistent serum percentage across all experiments.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. Longer incubation times generally result in lower IC50 values. Standardize the incubation time for all comparative experiments.
Q2: I am observing unexpected or off-target effects in my this compound-treated cells. What should I consider?
While this compound is a highly selective PLK1 inhibitor, off-target effects can occur, especially at higher concentrations[3]. Here are some troubleshooting steps:
-
Confirm On-Target Effect: Verify that this compound is inhibiting PLK1 in your experimental system. This can be done by assessing the phosphorylation status of known PLK1 substrates via Western blot.
-
Dose-Response Curve: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A comprehensive dose-response curve will help identify the optimal concentration range for specific PLK1 inhibition.
-
Use a Structurally Unrelated PLK1 Inhibitor: To confirm that the observed phenotype is due to PLK1 inhibition, consider using another potent and selective PLK1 inhibitor with a different chemical structure as a control.
-
Kinase Profiling: If unexpected effects persist and are critical to your research, consider performing a kinase panel screen to identify potential off-target interactions of this compound in your specific cellular context.
Q3: My Western blot results for downstream targets of PLK1 are inconsistent after this compound treatment. How can I troubleshoot this?
Inconsistent Western blot results can be due to various factors related to sample preparation, the blotting procedure, or antibody performance.
-
Sample Preparation:
-
Ensure complete cell lysis to release the target proteins.
-
Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and changes in phosphorylation status.
-
Accurately determine protein concentration and load equal amounts of protein for each sample.
-
-
Antibody Selection and Validation:
-
Use antibodies that are validated for Western blotting and specific for the target protein and its phosphorylated form.
-
Optimize the antibody dilution and incubation times.
-
-
Positive and Negative Controls:
-
Include appropriate controls, such as lysates from untreated cells and cells treated with a known activator or inhibitor of the pathway, to validate your results.
-
-
Loading Controls:
-
Always use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.
-
Q4: I am having trouble detecting apoptosis with Annexin V staining after this compound treatment. What could be the problem?
Difficulties in detecting apoptosis using Annexin V staining can be due to several experimental variables:
-
Timing of Analysis: Apoptosis is a dynamic process. The externalization of phosphatidylserine (PS), detected by Annexin V, is an early apoptotic event. If you analyze the cells too late, they may have already progressed to late apoptosis or necrosis, where the membrane integrity is compromised. Perform a time-course experiment to determine the optimal time point for detecting early apoptosis.
-
Cell Handling: Be gentle when harvesting and washing cells. Excessive physical stress can damage the cell membrane and lead to false-positive Annexin V staining.
-
Reagent Quality and Staining Protocol:
-
Ensure that the Annexin V binding buffer contains an adequate concentration of calcium, which is essential for Annexin V to bind to PS.
-
Use fresh staining reagents and protect them from light.
-
Include proper controls, such as unstained cells, cells stained only with Annexin V, and cells stained only with a viability dye (like propidium iodide or 7-AAD), to set up your flow cytometer correctly and for proper compensation.
-
-
Drug Concentration: The concentration of this compound may be too low to induce a detectable level of apoptosis. Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis in your cell line.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H82 | Lung Cancer | 5 | [4] |
| HT-29 | Colorectal Cancer | 10 | [4] |
| MDA-MB-468 | Breast Cancer | 19 | [4] |
| PC3 | Prostate Cancer | 12 | [4] |
| A375 | Skin Cancer | 70 | [4] |
| U937 | Leukemia | 186 | [3][5] |
| HL60 | Leukemia | 175 | [3][5] |
| NB4 | Leukemia | 74 | [3][5] |
| K562 | Leukemia | 797 | [3][5] |
| MV4-11 | Leukemia | 120 | [3][5] |
| CCRF | Leukemia | 162 | [3][5] |
| SNU-16 | Gastric Cancer | 9640 | [6][7][8] |
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is adapted from studies investigating the antiproliferative effects of this compound[9][10].
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is a general guide for detecting apoptosis induced by this compound[3].
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Viability Staining: Add 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD) and incubate for 5 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualization
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
Identifying and minimizing off-target effects of Ro3280
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Ro3280, a potent Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis. This compound is a potent and highly selective inhibitor of PLK1 with a reported IC50 of approximately 3 nM.[1] Its mechanism of action involves binding to the ATP-binding pocket of PLK1, which inhibits its kinase activity. This inhibition leads to a mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is known about the selectivity and potential off-target effects of this compound?
A2: this compound is described as a highly selective PLK1 inhibitor.[1] While comprehensive public kinome scan data for this compound is limited, it has been reported to have minimal activity against the closely related kinases PLK2 and PLK3. However, like many kinase inhibitors, at higher concentrations, the potential for off-target activity increases. For context, other PLK1 inhibitors such as BI 2536 have shown off-target activity against kinases like CAMKK1/2 and RPS6KA4 at nanomolar concentrations.[3] Another PLK1 inhibitor, volasertib, was found to have off-targets including PIP4K2A and ZADH2.[4] Therefore, it is crucial for researchers to experimentally determine the selectivity profile of this compound in their specific experimental system.
Q3: Why am I observing a cellular phenotype that is inconsistent with PLK1 inhibition?
A3: If you observe a phenotype that cannot be readily explained by the known functions of PLK1, it could be due to an off-target effect of this compound. This is more likely to occur at higher concentrations of the inhibitor. To investigate this, consider the following:
-
Dose-response correlation: Determine if the unexpected phenotype follows a dose-response relationship that differs significantly from the dose-response for on-target PLK1 inhibition.
-
Use of a structurally different PLK1 inhibitor: If a different, structurally unrelated PLK1 inhibitor recapitulates the on-target effects but not the unexpected phenotype, it strengthens the case for an off-target effect of this compound.
-
Target engagement confirmation: Use an orthogonal method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with PLK1 at the concentrations used in your experiments.
Q4: How can I minimize the potential for off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Perform control experiments: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., another well-characterized PLK1 inhibitor) in your experimental design.
-
Validate findings with non-pharmacological methods: Use techniques like siRNA or CRISPR/Cas9 to knockdown PLK1 and confirm that the observed phenotype is consistent with genetic inhibition of the target.
-
Characterize the selectivity profile: If resources permit, perform a kinase panel screen to identify potential off-targets of this compound at the concentrations you are using.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
-
Problem: You are observing unexpected effects on cell viability or proliferation that do not align with the expected outcome of PLK1 inhibition in your cell line.
-
Possible Cause: This could be due to off-target effects on other kinases or signaling pathways that regulate cell survival and proliferation.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Determine the IC50 value for this compound in your specific cell line using a relevant on-target biomarker, such as phosphorylation of a known PLK1 substrate.
-
Perform a Dose-Response Curve for the Unexpected Phenotype: Compare the dose-response curve for the unexpected phenotype with the on-target potency. A significant rightward shift may indicate an off-target effect.
-
Test a Structurally Unrelated PLK1 Inhibitor: Use another PLK1 inhibitor with a different chemical scaffold to see if it produces the same unexpected phenotype.
-
Biochemical Kinase Profiling: If the issue persists, consider screening this compound against a panel of kinases to identify potential off-targets that might be responsible for the observed phenotype.
-
Issue 2: Alterations in Unexpected Signaling Pathways
-
Problem: Western blot or other molecular analyses show changes in signaling pathways not known to be directly regulated by PLK1.
-
Possible Cause: this compound may be inhibiting an off-target kinase that is a key regulator of the observed signaling pathway.
-
Troubleshooting Steps:
-
Literature Review: Research the identified signaling pathway to determine if any of its upstream regulators are kinases that could be potential off-targets.
-
In Vitro Kinase Assays: Test the ability of this compound to inhibit the activity of candidate off-target kinases in a biochemical assay.
-
Cellular Target Engagement: Use CETSA to determine if this compound engages with the suspected off-target kinase in a cellular context.
-
Rescue Experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Data Presentation
Table 1: Representative Selectivity Profile of this compound and Other PLK1 Inhibitors
| Kinase | This compound IC50 (nM) | BI 2536 IC50 (nM) | Volasertib IC50 (nM) | Comments |
| PLK1 | 3 | 0.83 | 0.87 | Primary Target |
| PLK2 | Minimally active | 3.5 | 5 | This compound shows high selectivity over PLK2. |
| PLK3 | Minimally active | 9.0 | 56 | This compound shows high selectivity over PLK3. |
| CAMKK1 | Not reported | ~20 | Not reported | Potential off-target for some PLK1 inhibitors. |
| RPS6KA4 | Not reported | ~12 | Not reported | Potential off-target for some PLK1 inhibitors. |
| PIP4K2A | Not reported | Not reported | Identified as an off-target | Potential off-target for some PLK1 inhibitors.[4] |
| ZADH2 | Not reported | Not reported | Identified as an off-target | Potential off-target for some PLK1 inhibitors.[4] |
Note: Data for this compound off-targets is limited in the public domain. Data for BI 2536 and volasertib are provided for context on potential off-targets for this inhibitor class.[3][5]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol outlines a general method to determine the IC50 of this compound against a purified kinase in vitro.
Materials:
-
Purified recombinant kinase (on-target or potential off-target)
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Kinase Reaction Setup: In a microplate, add the purified kinase and the serially diluted this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of this compound with its target protein (PLK1) or potential off-targets in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein and appropriate secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein.
-
Data Analysis: Detect the protein bands using an appropriate secondary antibody and imaging system. Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Simplified PLK1 signaling pathway in G2/M transition.
Caption: Workflow for identifying off-target effects.
Caption: Workflow for minimizing off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 4. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing the Cytotoxicity of Ro3280 on Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Ro3280, a potent Polo-like kinase 1 (PLK1) inhibitor, on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on non-cancerous cells important?
This compound is a small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2][3][4] PLK1 is often overexpressed in cancer cells, making it an attractive target for anti-cancer therapies.[1][2][3] Assessing the cytotoxicity of this compound on non-cancerous cells is crucial to determine its therapeutic window and potential for off-target toxicity, which are critical considerations for its development as a therapeutic agent.
Q2: How does this compound affect non-cancerous cells compared to cancer cells?
Studies have shown that this compound exhibits selective cytotoxicity, with a more potent effect on cancer cells than on non-cancerous cells. For instance, the maximal inhibitory effect of this compound on the non-cancerous SV-HUC-1 uroepithelial cell line was significantly lower (37%) compared to its effect on bladder cancer cell lines (approximately 95%).[5] Similarly, another PLK1 inhibitor, GSK461364A, demonstrated lower cytotoxicity against non-cancerous L929 fibroblast cells compared to various cancer cell lines.[6]
Q3: What is the mechanism of action of this compound that leads to cell death?
In cancer cells, this compound inhibits PLK1, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1][2][6][7][8] This is often characterized by events such as caspase activation and PARP cleavage.[7][8] While the effects are less pronounced in non-cancerous cells, the underlying mechanism is expected to be similar.
Q4: What are the typical IC50 values of this compound in different cell lines?
The 50% inhibitory concentration (IC50) of this compound varies depending on the cell line. In cancer cells, IC50 values have been reported in the nanomolar range. For example, in bladder cancer cell lines, the IC50 was approximately 100 nM.[5] In various other cancer cell lines, IC50 values ranged from 5 to 70 nM.[4] For acute leukemia cells, the IC50 was reported to be between 74 and 797 nM.[7] Specific IC50 values for non-cancerous cells are not as widely published, but are expected to be significantly higher than those for cancer cells.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and create a standardized cell suspension.
-
-
Possible Cause: Variation in this compound concentration.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution periodically.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Adhere strictly to the predetermined incubation time for all plates within and between experiments. Use a timer to ensure consistency.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination (e.g., changes in medium color, turbidity, or morphology). Use aseptic techniques during all cell handling procedures.
-
Issue 2: No significant difference in viability observed between control and this compound-treated non-cancerous cells.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Based on literature, concentrations effective against cancer cells may not be sufficient to induce significant death in non-cancerous cells.[5]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period. Cytotoxic effects may take longer to manifest in less sensitive, non-cancerous cell lines.
-
-
Possible Cause: The chosen non-cancerous cell line is highly resistant to this compound.
-
Solution: Consider using a different non-cancerous cell line for comparison. If the primary cell line is the focus, investigate the expression levels of PLK1 to understand the potential for resistance.
-
Issue 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
-
Possible Cause: Suboptimal staining concentrations or incubation times.
-
Solution: Titrate the concentrations of Annexin V and Propidium Iodide (PI) and optimize the incubation time for the specific cell line being used.
-
-
Possible Cause: Cell detachment and loss during washing steps.
-
Solution: Be gentle during washing steps. Consider collecting the supernatant containing detached cells and pooling it with the adherent cells before analysis.
-
-
Possible Cause: Compensation issues in flow cytometry.
-
Solution: Ensure proper compensation controls (single-stained samples) are run to correct for spectral overlap between the fluorescent dyes.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line Type | Cell Line | Assay | Key Findings | Reference |
| Non-Cancerous | SV-HUC-1 (uroepithelial) | MTT | Maximal inhibitory effect of only 37%. | [5] |
| Non-Cancerous | L929 (fibroblast) | XTT | Lower cytotoxicity compared to cancer cells (data for a similar PLK1 inhibitor). | [6] |
| Cancerous | 5637, T24 (bladder cancer) | MTT | IC50 of approximately 100 nM; maximal inhibitory effect of ~95%. | [5] |
| Cancerous | Various (lung, colorectal, breast, prostate, skin) | Not specified | IC50 values ranging from 5 to 70 nM. | [4] |
| Cancerous | Acute Leukemia Cell Lines | Not specified | IC50 values ranging from 74 to 797 nM. | [7] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell proliferation and cytotoxicity.
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the general steps for detecting apoptosis.
-
Cell Culture and Treatment: Culture non-cancerous cells and treat with this compound or a control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating Ro3280 Studies: A Technical Guide to Managing Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing experimental variability in studies involving Ro3280, a potent and highly selective Polo-like kinase 1 (PLK1) inhibitor. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine-protein kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3] By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest at the G2/M phase, induction of apoptosis (programmed cell death), and DNA damage in cancer cells.[2][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its potency and ensuring consistent experimental results.
-
Solubility: this compound is soluble in DMSO at concentrations up to 100 mg/mL (183.95 mM).[1] It is insoluble in water.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil may be required.[3]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1] It is recommended to use freshly opened DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1]
-
Storage: Store the powder at -20°C for up to 3 years.[3] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[3]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound typically results in:
-
Cell Cycle Arrest: A significant accumulation of cells in the G2/M phase of the cell cycle.[2][5]
-
Apoptosis Induction: Increased levels of apoptosis markers such as cleaved caspase-3 and cleaved PARP, and changes in mitochondrial membrane potential.[2][5]
-
DNA Damage: Increased markers of DNA damage, such as 8-oxo-dG.[2]
-
Reduced Cell Viability: A dose-dependent decrease in cell proliferation and viability.[1]
Q4: Are there known off-target effects of this compound?
A4: While this compound is a highly selective PLK1 inhibitor, like many kinase inhibitors, the possibility of off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to PLK1 inhibition. For instance, using siRNA to knock down PLK1 can help confirm the specificity of the inhibitor's effects. While specific off-targets for this compound are not extensively documented in the provided search results, other PLK1 inhibitors like volasertib have been shown to have off-targets such as PIP4K2A and ZADH2.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell passage number and health: High passage numbers can lead to genetic drift and altered drug sensitivity. Unhealthy cells may be more susceptible to treatment. 2. Inaccurate cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[6] 3. This compound stock solution degradation: Improper storage or repeated freeze-thaw cycles can reduce the compound's potency.[3] 4. Variability in drug incubation time: Inconsistent exposure times will lead to different levels of cellular response. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Use a cell counter for accurate seeding. Allow cells to adhere and stabilize before adding the compound.[6] 3. Aliquot stock solutions into single-use vials and store them properly. Prepare fresh dilutions for each experiment from a new aliquot. 4. Standardize the incubation time across all experiments. |
| Low or no observed effect of this compound | 1. Compound precipitation: this compound may precipitate in the cell culture medium, especially at higher concentrations, reducing its effective concentration. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to PLK1 inhibition. 3. Incorrect dosage: The concentrations used may be too low to elicit a response in the specific cell line. | 1. Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions and ensure thorough mixing. Consider using a lower final DMSO concentration. 2. Test a panel of cell lines with varying sensitivities. If acquired resistance is suspected, consider developing a resistant cell line model for further investigation. 3. Perform a dose-response curve starting from a low nanomolar range up to micromolar concentrations to determine the optimal working concentration for your cell line. |
| High background in immunofluorescence staining | 1. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically to cellular components. 2. Inadequate blocking: Insufficient blocking can lead to high background signal. 3. Autofluorescence: Some cell types exhibit natural fluorescence. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. Include a secondary antibody-only control. 2. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody host species). 3. Include an unstained control to assess the level of autofluorescence. Use a mounting medium with an antifade reagent. |
| Variability in in vivo tumor growth inhibition | 1. Inconsistent tumor implantation: Variations in the number of cells injected or the injection site can lead to different tumor growth rates. 2. Animal-to-animal variability: Inherent biological differences between animals can contribute to variability in tumor growth and drug response.[7][8] 3. Drug formulation and administration: Improper formulation can lead to poor bioavailability. Inconsistent administration can result in variable drug exposure.[3] | 1. Standardize the tumor cell implantation procedure, including cell number, injection volume, and anatomical location. 2. Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment and control groups. 3. Follow a validated protocol for drug formulation. Ensure consistent administration technique (e.g., intravenous, intraperitoneal) and dosing schedule. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H82 | Lung Cancer | 5 | [1] |
| HT-29 | Colorectal Cancer | 10 | [1] |
| PC3 | Prostate Cancer | 12 | [1] |
| MDA-MB-468 | Breast Cancer | 19 | [1] |
| A375 | Skin Cancer | 70 | [1] |
| NB4 | Acute Myeloid Leukemia | 13.45 | [9] |
| K562 | Chronic Myeloid Leukemia | 301 | [9] |
| Primary ALL Cells | Acute Lymphocytic Leukemia | 35.49 - 110.76 | [9] |
| Primary AML Cells | Acute Myeloid Leukemia | 52.80 - 147.50 | [9] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Schedule | Result | Reference |
| HT-29 human colorectal tumor xenograft | 40 mg/kg, once weekly | 72% tumor growth inhibition | [1] |
| HT-29 human colorectal tumor xenograft | More frequent dosing | Complete tumor regression | [1] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10] Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, after solubilizing the formazan crystals, measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells [mdpi.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Ro3280
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Polo-like kinase 1 (PLK1) inhibitor, Ro3280. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powdered compound and solutions are summarized below.
2. How should I prepare stock solutions of this compound?
To prepare stock solutions, it is recommended to use fresh, anhydrous dimethyl sulfoxide (DMSO) as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] For a 100 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO. For in vivo experiments, further dilutions in vehicles like corn oil or a formulation with PEG300, Tween-80, and saline may be necessary.
3. Is this compound sensitive to light?
While there is no definitive public data confirming the light sensitivity of this compound, as a general best practice for all chemical compounds, it is recommended to store this compound powder and solutions protected from light. Amber vials or tubes wrapped in aluminum foil can be used for this purpose.
4. What is the primary target of this compound and its mechanism of action?
This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 3 nM.[1][2] PLK1 is a key regulator of cell cycle progression, particularly during mitosis. By inhibiting PLK1, this compound disrupts mitotic processes, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]
5. Does this compound have known off-target effects?
Data at a Glance
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Solubility of this compound
| Solvent | Maximum Concentration |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (183.95 mM)[1] |
| Ethanol | 100 mg/mL |
Experimental Protocols
General Cell-Based Proliferation Assay
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound using a colorimetric assay like XTT.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HepG2, PC3)[3]
-
Complete cell culture medium
-
96-well plates
-
XTT assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- to 10-fold dilutions.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visual Guides
PLK1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of PLK1 by this compound disrupts mitosis, leading to apoptosis.
General Experimental Workflow for this compound
Caption: A typical workflow for in vitro experiments using this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity | Improper storage: Compound may have degraded due to incorrect temperature or exposure to moisture. | Always store this compound as recommended (-20°C for powder, -80°C for stock solutions). Ensure the use of fresh, anhydrous DMSO for reconstitution.[1] |
| Incorrect dosage: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration range for your cell line. IC50 values can vary between cell types. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to PLK1 inhibition. | Consider using a different cell line with known sensitivity to PLK1 inhibitors. | |
| Precipitation of the compound in culture medium | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions for each experiment. |
| Interaction with media components: Components of the serum or medium may cause the compound to precipitate. | Test the solubility of this compound in the basal medium without serum first. If precipitation occurs, a different formulation or a lower concentration may be necessary. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells within a consistent passage number range and ensure they are in the exponential growth phase at the time of treatment. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Impact of serum concentration on Ro3280 activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum concentration on Ro3280 activity in vitro. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] It functions as an ATP-competitive inhibitor of PLK1 with an IC50 of approximately 3 nM.[1][3] By inhibiting PLK1, this compound disrupts the cell cycle, leading to arrest at the G2/M phase, and subsequently induces apoptosis and DNA damage in cancer cells.[2]
Q2: How does serum concentration in cell culture media affect the in vitro activity of this compound?
The concentration of serum, particularly fetal bovine serum (FBS), in cell culture media is expected to have a significant impact on the apparent in vitro activity of this compound. This is due to the unusually high affinity of this compound for serum albumin. One study determined the binding constant of this compound to human serum albumin (HSA) to be 2.23 × 10⁶ M⁻¹ at 310 K, indicating strong binding.[1][4][5] This high level of protein binding sequesters the inhibitor, reducing the free concentration of this compound available to interact with its target, PLK1, within the cells. Consequently, a higher total concentration of this compound will be required to achieve the same biological effect in the presence of higher serum concentrations.
Q3: What are the typical IC50 values for this compound in different cancer cell lines?
The IC50 values for this compound can vary depending on the cell line and the specific assay conditions, including the serum concentration used. Below is a summary of reported IC50 values from various studies. It is crucial to note the experimental conditions, if available, when comparing these values.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Noted Experimental Conditions |
| H82 | Lung Cancer | 5 | Not specified |
| HT-29 | Colorectal Cancer | 10 | Not specified |
| MDA-MB-468 | Breast Cancer | 19 | Not specified |
| PC3 | Prostate Cancer | 12 | Not specified |
| A375 | Skin Cancer | 70 | Not specified |
| NB4 | Acute Promyelocytic Leukemia | 74 | Not specified |
| MV4-11 | Acute Myeloid Leukemia | 120 | Not specified |
| U937 | Histiocytic Lymphoma | 186 | Not specified |
| HL-60 | Acute Promyelocytic Leukemia | 175 | Not specified |
| K562 | Chronic Myelogenous Leukemia | 797 | Not specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 | Not specified |
| Primary ALL cells | Acute Lymphoblastic Leukemia | 35.49 - 110.76 | Not specified |
| Primary AML cells | Acute Myeloid Leukemia | 52.80 - 147.50 | Not specified |
| 22RV1 | Prostate Cancer | 29.1 | 48-hour incubation |
| PC3 | Prostate Cancer | 32.3 | 48-hour incubation |
| SNU-16 | Gastric Cancer | 9,640 (9.64 µM) | 24-hour incubation, 10% FBS |
Note: The significant difference in the SNU-16 IC50 value may be attributable to different assay conditions or cell line-specific sensitivities.
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is adapted from a study on SNU-16 gastric cancer cells.[6]
Principle: The XTT assay measures the reduction of a yellow tetrazolium salt (XTT) to an orange formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., SNU-16)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
L-Glutamine
-
DMSO
-
96-well plates
-
XTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1% L-Glutamine at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells in 50 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control group (medium with DMSO only).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following equation:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause: High serum concentration in the culture medium.
-
Explanation: this compound has a high affinity for serum albumin, which reduces the free, active concentration of the compound.[1][4][5]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration (e.g., 1-5% FBS). Be sure to include a vehicle control with the same reduced serum medium.
-
Serum-Free Conditions: For short-term assays, consider performing the experiment in a serum-free medium. However, be aware that this may affect cell health and signaling.
-
Maintain Consistency: If reducing serum is not an option, ensure that the same concentration of serum from the same batch is used across all experiments to maintain consistency.
-
-
-
Possible Cause: Cell seeding density.
-
Explanation: Higher cell densities can lead to a higher apparent IC50 value due to a reduced drug-to-cell ratio.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the assay period.
-
-
-
Possible Cause: Incorrect drug concentration.
-
Explanation: Errors in serial dilutions or degradation of the compound can lead to inaccurate results.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound.
-
Check Dilutions: Carefully review your dilution calculations and pipetting technique.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution.
-
Explanation: A non-homogenous cell suspension will lead to inconsistent cell numbers in each well.
-
Troubleshooting Steps:
-
Proper Cell Suspension: Ensure cells are thoroughly resuspended to a single-cell suspension before plating.
-
Consistent Plating: Mix the cell suspension between plating every few rows to prevent settling.
-
-
-
Possible Cause: Edge effects.
-
Explanation: Wells on the edge of the plate are more prone to evaporation, which can alter the concentration of the compound.
-
Troubleshooting Steps:
-
Avoid Outer Wells: Do not use the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.
-
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Addressing batch-to-batch variability of Ro3280
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of the Polo-like kinase 1 (PLK1) inhibitor, Ro3280.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][4]
Q2: What are the common readouts to measure the activity of this compound?
A2: The activity of this compound can be assessed through various in vitro assays, including:
-
Cell Viability Assays: Measuring the reduction in cell viability or proliferation in cancer cell lines upon treatment with this compound. Common assays include MTT, MTS, or CellTiter-Glo®.
-
Cell Cycle Analysis: Using flow cytometry to quantify the percentage of cells arrested in the G2/M phase of the cell cycle.
-
Apoptosis Assays: Detecting markers of programmed cell death, such as Annexin V staining or cleavage of caspase-3 and PARP, by flow cytometry or western blotting.
-
Western Blotting: Assessing the phosphorylation status of downstream targets of PLK1.
Q3: What could cause batch-to-batch variability in the activity of this compound?
A3: As a small molecule inhibitor, batch-to-batch variability of this compound can arise from several factors, including:
-
Purity: The presence of impurities from the synthesis process can affect the compound's activity.
-
Solubility and Stability: Differences in the physical properties of the powder between batches can affect its solubility and stability in solution. This compound is soluble in DMSO and ethanol but insoluble in water.[1] Improper storage or handling can lead to degradation of the compound.
-
Presence of Isomers: The manufacturing process might yield different isomeric ratios, which could have varying biological activities.
-
Compound Aggregation: The compound may aggregate at high concentrations, reducing its effective concentration.
Q4: How should I store and handle this compound to ensure its stability?
A4: To maintain the stability and activity of this compound, it is recommended to:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Working Solutions: It is best to prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may be related to batch-to-batch variability of this compound.
Issue 1: Inconsistent IC50 values in cell viability assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh dilutions from a new stock aliquot for each experiment. - Verify that the stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. |
| Inaccurate Compound Concentration | - Ensure the stock solution is completely dissolved before making dilutions. - Calibrate pipettes regularly to ensure accurate liquid handling. |
| Variations in Cell Culture | - Use cells with a consistent and low passage number. - Standardize cell seeding density to ensure cells are in the exponential growth phase during treatment. - Regularly test for mycoplasma contamination. |
| Batch-to-Batch Variability in Potency | - Perform a full dose-response curve for each new batch to determine its specific IC50 value. - Compare the IC50 of the new batch to a previously validated "gold standard" batch if available. |
Issue 2: Reduced or no G2/M arrest observed in cell cycle analysis
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | - The effective concentration for inducing G2/M arrest may vary between cell lines. Perform a dose-response experiment to identify the optimal concentration. |
| Incorrect Treatment Duration | - The time required to observe significant G2/M arrest can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | - Confirm that the chosen cell line is sensitive to PLK1 inhibition. |
| Inactive this compound Batch | - Test the activity of the this compound batch in a sensitive positive control cell line. - If the issue persists, consider performing analytical chemistry validation of the compound's purity and identity. |
Issue 3: Inconsistent results in downstream signaling (e.g., Western Blot)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in Lysate Preparation | - Ensure consistent cell lysis and protein quantification across all samples. |
| Antibody Performance | - Validate the primary antibodies for specificity and optimal dilution. - Use appropriate loading controls (e.g., β-actin, GAPDH) to normalize protein levels. |
| Timing of Analysis | - The phosphorylation of downstream targets can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation. |
| Reduced Potency of this compound Batch | - Compare the effect of the new batch on downstream signaling to a previously validated batch. - A higher concentration of a less potent batch may be required to achieve the same biological effect. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch via Cell Viability Assay
This protocol describes how to compare the potency of a new batch of this compound to a reference batch using a cell viability assay.
Materials:
-
Sensitive cancer cell line (e.g., HT-29, MDA-MB-468)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (new batch and reference batch)
-
DMSO (anhydrous)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare 10 mM stock solutions of the new and reference batches of this compound in DMSO. Perform a serial dilution in complete cell culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each batch.
-
Compare the IC50 values of the new and reference batches. A significant deviation may indicate a difference in potency.
-
Protocol 2: Validation of this compound Activity by Cell Cycle Analysis
This protocol outlines the steps to confirm the biological activity of this compound by assessing its ability to induce G2/M cell cycle arrest.
Materials:
-
Sensitive cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with an effective concentration of this compound (determined from cell viability assays) and a vehicle control (DMSO) for 24 hours.
-
Cell Harvesting: Trypsinize and collect the cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. A significant increase in the G2/M population in this compound-treated cells compared to the vehicle control confirms its biological activity.
Protocol 3: Western Blot Analysis of PLK1 Downstream Targets
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of PLK1.
Materials:
-
Sensitive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-PLK1)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A decrease in the phosphorylation of the PLK1 target in this compound-treated cells indicates inhibitory activity.
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing inconsistent results with this compound.
References
Optimizing Immunofluorescence Protocols for Ro3280: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing fixation and permeabilization in immunofluorescence experiments involving the Polo-like kinase 1 (PLK1) inhibitor, Ro3280.
Understanding this compound and its Target
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis.[1][4] Its expression is often elevated in various cancer cells, making it an attractive target for cancer therapy.[1][2][3][4] The subcellular localization of PLK1 is dynamic and includes the cytoplasm, nucleus, centrosomes, and the mitotic spindle, depending on the cell cycle stage. This dynamic localization underscores the importance of optimizing fixation and permeabilization to accurately visualize the effects of this compound on PLK1 distribution.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing an immunofluorescence protocol for this compound?
A1: The first and most critical step is to determine the optimal fixation method for your specific cells and the anti-PLK1 antibody you are using.[5] Fixation aims to preserve cellular morphology and antigenicity.[5] The choice of fixative can significantly impact the accessibility of the epitope for antibody binding.
Q2: Which fixatives are commonly used for immunofluorescence?
A2: The two main classes of fixatives are chemical cross-linkers (e.g., paraformaldehyde) and organic solvents (e.g., methanol, acetone).[5][6]
-
Paraformaldehyde (PFA): A widely used cross-linking agent that preserves cellular structure well.[5] However, it can sometimes mask epitopes, requiring an antigen retrieval step. A typical starting concentration is 2-4% PFA for 10-20 minutes at room temperature.[7][8]
-
Methanol: An organic solvent that simultaneously fixes and permeabilizes the cells by dehydration and protein precipitation.[5][9] It can be advantageous for some antibodies by exposing buried epitopes, but it may not preserve morphology as well as PFA and can be harsh on some epitopes.[6]
Q3: When is a separate permeabilization step necessary?
A3: A distinct permeabilization step is required after fixation with chemical cross-linkers like PFA because they do not sufficiently permeabilize the cell membrane for antibodies to access intracellular targets.[5][10] If you use organic solvents like methanol for fixation, a separate permeabilization step is generally not needed.[5]
Q4: What are the common permeabilization reagents?
A4: Detergents are typically used for permeabilization. The choice of detergent and its concentration can affect which cellular membranes are permeabilized.
-
Triton™ X-100 or NP-40: Stronger, non-ionic detergents that are effective for permeabilizing both the plasma and nuclear membranes.[7] A common starting concentration is 0.1-0.3% in PBS for 10-15 minutes.[5][8]
-
Saponin or Digitonin: Milder, non-ionic detergents that selectively permeabilize the plasma membrane while leaving the nuclear membrane largely intact.[7][10] This can be useful if your target is cytoplasmic.
Q5: How do I choose the right fixation and permeabilization combination for visualizing PLK1?
A5: Since PLK1 is localized in both the cytoplasm and the nucleus, a method that effectively permeabilizes both compartments is generally recommended. A good starting point would be fixation with 4% PFA followed by permeabilization with 0.1% Triton™ X-100. However, the optimal conditions should be determined empirically by testing different combinations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | 1. Ineffective fixation masking the epitope. 2. Inadequate permeabilization preventing antibody access. 3. Primary antibody concentration is too low. | 1. Try a different fixation method (e.g., switch from PFA to methanol or vice versa). 2. If using PFA, try a stronger permeabilization agent (e.g., Triton™ X-100 instead of Saponin) or increase the incubation time/concentration. 3. Perform a titration of your primary antibody to find the optimal concentration.[8] |
| High Background Staining | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[5][11] 2. Titrate your antibodies to determine the lowest concentration that gives a specific signal. 3. Increase the number and duration of wash steps between antibody incubations.[8] |
| Poor Cellular Morphology | 1. Fixation with organic solvents was too harsh. 2. Cells were not healthy before fixation. | 1. Switch to a cross-linking fixative like PFA, which better preserves cellular structure.[6] 2. Ensure cells are healthy and not over-confluent before starting the experiment. |
| Non-specific Punctate Staining | 1. Antibody aggregates. 2. Precipitates in buffers. | 1. Centrifuge the antibody solution before use to pellet any aggregates. 2. Filter all buffers to remove any precipitates.[12] |
| Nuclear Signal is Weak or Absent | 1. Incomplete permeabilization of the nuclear membrane. | 1. If using a mild detergent like Saponin, switch to a stronger one like Triton™ X-100.[8] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization
This protocol is a good starting point for intracellular targets like PLK1.
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-PLK1 primary antibody at the optimal dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Methanol Fixation/Permeabilization
This protocol is an alternative that can sometimes improve signal for certain antibodies.
-
Cell Seeding: Seed and culture cells as described in Protocol 1.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation/Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step (Step 7) and subsequent steps as described in Protocol 1.
Optimization of Fixation and Permeabilization Conditions
To systematically optimize your protocol, it is recommended to test a matrix of conditions.
| Fixation Method | Permeabilization Method |
| 4% Paraformaldehyde, 15 min, RT | 0.1% Triton™ X-100, 10 min, RT |
| 4% Paraformaldehyde, 15 min, RT | 0.5% Triton™ X-100, 10 min, RT |
| 4% Paraformaldehyde, 15 min, RT | 0.1% Saponin, 15 min, RT |
| 2% Paraformaldehyde, 20 min, RT | 0.1% Triton™ X-100, 10 min, RT |
| 100% Methanol, 10 min, -20°C | None (inherent to fixation) |
| 90% Methanol, 10 min, -20°C | None (inherent to fixation) |
Visualizing Experimental Workflows
Caption: General workflow for immunofluorescence staining.
References
- 1. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targeting of the oncoprotein PLK1 in pediatric acute myeloid leukemia: this compound, a novel PLK1 inhibitor, induces apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantisbioscience.com [atlantisbioscience.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. oni.bio [oni.bio]
- 12. oni.bio [oni.bio]
Technical Support Center: Normalizing Western Blot Data for Ro3280 Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for normalizing Western blot data from samples treated with the PLK1 inhibitor, Ro3280.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] By inhibiting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][3] It has also been shown to induce DNA damage and affect various signaling pathways, including the Wnt/β-catenin pathway.[4][5][6]
Q2: Which housekeeping protein should I use for normalization in this compound-treated samples?
The selection of a stable housekeeping protein is critical. For this compound-treated nasopharyngeal carcinoma cells, α-tubulin has been successfully used as an internal loading control.[2] However, the stability of any housekeeping protein should be validated for your specific cell type and experimental conditions, as some treatments can alter their expression.
Q3: How can I validate my housekeeping protein for use with this compound treatment?
To validate your housekeeping protein, you should perform a preliminary Western blot comparing its expression levels across a range of this compound concentrations and treatment durations that you plan to use in your experiment. A suitable housekeeping protein will show no significant change in expression under these conditions.
Q4: What are the expected effects of this compound on apoptosis and cell cycle-related proteins?
This compound treatment is expected to modulate the expression of several key proteins involved in apoptosis and cell cycle regulation. These changes can be monitored by Western blot to confirm the drug's effect.
Quantitative Data Summary
The following table summarizes the qualitative effects of this compound on key protein markers as reported in the literature. This can serve as a reference for expected outcomes in your experiments.
| Target Pathway | Protein Marker | Effect of this compound Treatment |
| Apoptosis | Bax | Increased expression[7] |
| Bcl-2 | Decreased expression[7] | |
| Cleaved Caspase-3 | Increased expression[7] | |
| Cleaved PARP | Increased expression[7] | |
| Cell Cycle | Cyclin B | Downregulation[2] |
| Cdc25c | Downregulation[2] | |
| Wee1 | Upregulation[2] | |
| Securin | Upregulation[2] | |
| pChk2 | Upregulation[2] | |
| Wnt/β-catenin Pathway | Wnt3 | Hindered protein expression[6] |
| GSK3β | Hindered protein expression[6] | |
| β-catenin | Hindered protein expression[6] | |
| c-Myc | Hindered protein expression[6] | |
| Cyclin D1 | Hindered protein expression[6] |
Experimental Protocols
Detailed Western Blot Protocol for this compound-Treated Samples
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is highly recommended for each specific experimental setup.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with the appropriate concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.
- Separate proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Suggested starting dilutions: 1:1000 for most primary antibodies.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10000) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify band intensities using densitometry software.
- Normalize the signal of the protein of interest to the signal of the validated housekeeping protein (e.g., α-tubulin).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent housekeeping protein levels | This compound treatment may be affecting the expression of the chosen housekeeping protein. | Validate your housekeeping protein by testing its expression across your experimental conditions. Consider using an alternative housekeeping protein (e.g., α-tubulin) or a total protein staining method for normalization. |
| Weak or no signal for the target protein | Insufficient protein loading, suboptimal antibody concentration, or inefficient transfer. | Increase the amount of protein loaded. Optimize the primary and secondary antibody concentrations and incubation times. Verify transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking, excessive antibody concentration, or inadequate washing. | Increase blocking time or try a different blocking agent. Reduce the concentration of primary and/or secondary antibodies. Increase the number and duration of washes. |
| Non-specific bands | Primary or secondary antibody cross-reactivity. | Use a more specific primary antibody. Ensure the secondary antibody is specific to the primary antibody's host species. Optimize antibody dilutions. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Western blot workflow for this compound-treated samples.
References
- 1. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 7. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Validation & Comparative
A Comparative Analysis of Ro3280 and BI-2536 for the Treatment of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Polo-like kinase 1 (PLK1) inhibitors, Ro3280 and BI-2536, in the context of lung cancer. Both small molecules are ATP-competitive inhibitors of PLK1, a key regulator of mitotic progression, making it an attractive target for cancer therapy. This document summarizes their mechanisms of action, presents available preclinical data in comparative tables, details relevant experimental protocols, and provides visualizations of the targeted signaling pathway and experimental workflows.
Mechanism of Action
Both this compound and BI-2536 exert their anticancer effects by inhibiting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[1] Overexpression of PLK1 is frequently observed in various cancers, including lung cancer, and is associated with poor prognosis.[2][3]
By competitively binding to the ATP-binding pocket of PLK1, both this compound and BI-2536 disrupt its catalytic activity.[1] This inhibition leads to a cascade of events, including:
-
Mitotic Arrest: Cells are unable to properly form the mitotic spindle and segregate chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[4][5]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death, a process known as mitotic catastrophe.[6][7]
In non-small cell lung cancer (NSCLC) cells, treatment with BI-2536 has been shown to result in improper formation of mitotic spindles and centrosomes, leading to activation of the spindle assembly checkpoint and subsequent mitotic catastrophe.[5][6] Similarly, this compound has demonstrated potent cytotoxic effects in various cancer cell lines, inducing cell cycle arrest and apoptosis.
In Vitro Efficacy: A Comparative Look
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and BI-2536 in lung cancer cell lines. It is important to note that direct comparative studies across a wide range of lung cancer cell lines are limited in the currently available literature.
| Cell Line | Cancer Type | This compound IC50 (nM) | BI-2536 IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | ~14 |
| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Available | Data Not Available |
| PC9 | Non-Small Cell Lung Cancer | Antiproliferative activity observed | Data Not Available |
| H1975 | Non-Small Cell Lung Cancer | Antiproliferative activity observed | Data Not Available |
| DMS 114 | Small Cell Lung Cancer | Data Not Available | 4.1 |
| NCI-H82 | Small Cell Lung Cancer | Data Not Available | 5.4 |
| NCI-H211 | Small Cell Lung Cancer | Data Not Available | 4.2 |
Note: The IC50 values for BI-2536 are sourced from the Genomics of Drug Sensitivity in Cancer database. Data for this compound in specific lung cancer cell lines for direct comparison is limited in the public domain. This compound has a reported IC50 of 3 nM against PLK1 in a cell-free assay.[8]
In Vivo Efficacy: Preclinical Models
Preclinical studies using xenograft models provide valuable insights into the in vivo efficacy of these inhibitors.
BI-2536: In a study utilizing an A549 non-small cell lung cancer xenograft model, intravenous administration of BI-2536 twice-weekly led to excellent tumor growth inhibition.[9]
This compound: While specific in vivo efficacy data for this compound in a lung cancer xenograft model is not readily available for direct comparison, studies have shown its significant level of antitumor activity in other xenograft mouse models.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PLK1 inhibitors.
Cell Viability Assay (XTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on lung cancer cells.
Protocol:
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or BI-2536. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of the inhibitors on cell cycle progression.
Protocol:
-
Cell Seeding and Treatment: Seed lung cancer cells in 6-well plates and treat with this compound, BI-2536, or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: PLK1 signaling pathway and points of inhibition by this compound and BI-2536.
Caption: General experimental workflow for evaluating the efficacy of this compound and BI-2536.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plk1 promotes the migration of human lung adenocarcinoma epithelial cells via STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinase PLK1 promotes the development of Kras/ Tp53-mutant lung adenocarcinoma through transcriptional activation of the receptor RET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ro3280 and Volasertib in Preclinical Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two Polo-like kinase 1 (PLK1) inhibitors, Ro3280 and volasertib, in the context of their preclinical efficacy in acute myeloid leukemia (AML). The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation.
At a Glance: this compound vs. Volasertib
| Feature | This compound | Volasertib |
| Target | Polo-like kinase 1 (PLK1) | Polo-like kinase 1 (PLK1), with some activity against PLK2 and PLK3[1] |
| Mechanism of Action | ATP-competitive inhibitor of PLK1, leading to mitotic arrest and apoptosis.[2] | ATP-competitive inhibitor of PLK1, inducing G2/M cell cycle arrest and subsequent apoptosis.[1] |
| Development Stage | Preclinical[2] | Clinical trials (including Phase III for AML)[1] |
In Vitro Efficacy in AML Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values for this compound and volasertib in various AML cell lines, as reported in preclinical studies. It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (nM) | Reference |
| NB4 | 74 | |
| MV4-11 | 120 | |
| HL-60 | 175 | |
| U937 | 186 | |
| K562 | 797 | |
| Primary AML Cells | 52.80 - 147.50 |
Table 2: In Vitro Activity of Volasertib in AML Cell Lines
| Cell Line | GI50 (nM) | Reference |
| MOLM14 | 4.6 | [3] |
| MV4-11 | 4.6 | [3] |
| HL-60 | 5.8 | [3] |
| K562 | 14.1 | [3] |
| HEL | 17.7 | [3] |
Mechanism of Action: Inducing Mitotic Catastrophe
Both this compound and volasertib exert their anti-leukemic effects by inhibiting PLK1, a critical regulator of mitosis. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.
Volasertib has also been reported to suppress the PI3K/AKT/mTOR and ERK signaling pathways, which are crucial for cell proliferation and survival in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK8/XTT Assay)
This protocol is adapted from methodologies used in the evaluation of this compound.[4][5]
-
Cell Seeding: Seed 2 x 104 leukemia cells per well in a 96-well plate and incubate overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or volasertib (e.g., 0.05–120 μM) for 24 to 72 hours. Include a DMSO-treated vehicle control.
-
Reagent Addition: Add 10 μL of CCK8 or XTT solution to each well.
-
Incubation: Incubate the plate at 37 °C for 2–4 hours.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) or growth inhibitory concentration (GI50) from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a general protocol for assessing apoptosis by flow cytometry.
-
Cell Preparation: Harvest approximately 1-5 x 105 treated and control cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature, protected from light.
-
Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) staining solution.
-
Analysis: Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution.
-
Cell Fixation: Harvest approximately 1 x 106 cells and fix them in ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide solution to the cells and incubate at room temperature for 5-10 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
-
This compound: In a preclinical study, this compound has shown a significant level of antitumor activity in xenograft mouse models.[2]
-
Volasertib: Volasertib has also demonstrated robust antitumor activity in an AML xenograft model, with treated mice experiencing marked tumor regression.[6][7] In a MOLM-13 disseminated AML model, volasertib treatment significantly increased the lifespan of the mice.[8]
Summary and Conclusion
Both this compound and volasertib are potent inhibitors of PLK1 with demonstrated preclinical efficacy against AML models. They effectively induce cell cycle arrest and apoptosis in AML cells.
-
This compound has shown promising in vitro activity against a range of leukemia cell lines and primary AML cells. Further preclinical development and comparative studies are needed to fully elucidate its potential.
-
Volasertib has a more extensive preclinical and clinical data set. Its efficacy has been demonstrated in numerous in vitro and in vivo models, and it has progressed to clinical trials for AML.
The choice between these two inhibitors for further research and development would depend on a variety of factors including their detailed pharmacokinetic and pharmacodynamic profiles, safety profiles, and potential for combination therapies. The data presented in this guide serves as a foundation for such evaluations.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro3280 and Paclitaxel in Breast Cancer: A Foundation for Investigating Synergistic Potential
A comprehensive review of current literature reveals a notable absence of direct experimental studies on the synergistic effects of Ro3280 and paclitaxel in the context of breast cancer. However, an examination of their individual mechanisms of action and cellular impacts provides a strong rationale for investigating their potential combined efficacy. This guide offers a comparative analysis of this compound and paclitaxel, presenting their known effects on breast cancer cells, detailing the experimental protocols used to elucidate these effects, and visualizing their distinct signaling pathways. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel drug combination.
Individual Efficacy in Breast Cancer: A Comparative Overview
This compound, a novel inhibitor of Polo-like kinase 1 (PLK1), and paclitaxel, a well-established microtubule-stabilizing agent, both exhibit potent anti-cancer properties in breast cancer models.[1][2] Their primary mechanisms, however, target different stages and regulators of the cell cycle, suggesting the potential for a synergistic interaction.
Mechanism of Action
This compound functions as a selective inhibitor of PLK1, a serine/threonine-protein kinase that plays a critical role in mitosis, DNA damage response, and repair.[1][3] Elevated levels of PLK1 are often observed in various tumor cells and are associated with tumorigenesis and poor clinical outcomes.[1] By inhibiting PLK1, this compound disrupts these crucial cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Paclitaxel , a member of the taxane class of chemotherapeutic agents, exerts its anti-neoplastic effects by binding to the β-tubulin subunit of microtubules.[4][5] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is essential for mitotic spindle formation and chromosome segregation during cell division.[6] The disruption of microtubule dynamics leads to a prolonged mitotic arrest, ultimately triggering apoptosis.[2][7] At lower concentrations, paclitaxel can also induce aneuploidy by causing multipolar spindles.[4]
Quantitative Analysis of Individual Drug Effects
The following tables summarize the reported quantitative effects of this compound and paclitaxel on breast cancer cell lines from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cells
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| MCF-7 | XTT Assay | Cell Viability | Not explicitly stated, but MCF-7 was the most sensitive cell line | [1][3] |
Note: The specific IC50 value for this compound in MCF-7 cells was not provided in the available search results, although it was identified as the most sensitive cell line among those tested.
Table 2: In Vitro Efficacy of Paclitaxel in Breast Cancer Cells
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| MCF-7 | Not specified | G2/M Arrest | >12 nM | [2] |
| A549 (Lung) | Not specified | G2/M Arrest | >12 nM | [2] |
| MDA-MB-231 | MTT Assay | Cell Viability | 14.73 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to characterize the effects of this compound and paclitaxel.
Cell Viability Assays (XTT and MTT)
Objective: To determine the cytotoxic effects of this compound and paclitaxel on breast cancer cells.
Protocol:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing either XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for XTT, 570 nm for MTT).
-
Cell viability is calculated as a percentage of the untreated control cells, and the IC50 (the concentration of the drug that inhibits cell growth by 50%) is determined.[1][8]
Cell Cycle Analysis
Objective: To investigate the effect of this compound and paclitaxel on cell cycle distribution.
Protocol:
-
Breast cancer cells are treated with this compound or paclitaxel at their respective IC50 concentrations for a defined period.
-
After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are then washed with PBS and incubated with a solution containing RNase A and propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.[3][9]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and paclitaxel.
Protocol:
-
Cells are treated with the drugs as described for the cell cycle analysis.
-
Following treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are then analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[8]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and paclitaxel can be visualized through their signaling pathways.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis.
Caption: Workflow for in vitro evaluation of this compound and paclitaxel.
Future Directions and Rationale for Combination Studies
The distinct and complementary mechanisms of this compound and paclitaxel provide a strong rationale for investigating their synergistic potential. This compound's targeting of the G2/M checkpoint and DNA damage response could potentially sensitize breast cancer cells to the mitotic catastrophe induced by paclitaxel. A combination therapy could allow for lower, less toxic doses of each agent while achieving a greater therapeutic effect. Future studies should focus on in vitro and in vivo models to determine the optimal dosing and scheduling for this combination and to elucidate the molecular mechanisms underlying any observed synergy. Such research could pave the way for a novel and more effective treatment strategy for breast cancer.
References
- 1. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of paclitaxel and epigenetic agent phenethyl isothiocyanate on growth inhibition, cell cycle arrest and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ro3280 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Ro3280, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. We will explore this compound's performance in context with other relevant PLK1 inhibitors and provide detailed experimental protocols for key validation techniques.
Introduction to this compound and PLK1 Inhibition
This compound is a small molecule inhibitor that demonstrates high selectivity for Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound exerts its anti-tumor effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis and DNA damage in cancer cells.[2][3] In vivo studies have shown that this compound can significantly inhibit tumor growth in xenograft models.[2][4]
Comparison of PLK1 Inhibitors
Several small molecule inhibitors targeting PLK1 have been developed and investigated in preclinical and clinical settings. A direct comparison of their key characteristics is essential for contextualizing the utility of this compound.
| Inhibitor | Target(s) | In Vitro Potency (IC50/Ki) | In Vivo Efficacy Models | Key In Vivo Target Engagement Markers | Clinical Development Stage |
| This compound | PLK1 | 3 nM (IC50) | Colorectal, Nasopharyngeal, Bladder Cancer Xenografts | Mitotic arrest, Increased Phospho-Histone H3, Apoptosis induction (cleaved PARP, caspase-3) | Preclinical |
| BI 2536 | PLK1, PLK2, PLK3 | PLK1: 0.83 nM (IC50) | Lung, Colon Cancer Xenografts | Mitotic arrest, Increased Phospho-Histone H3, Aberrant mitotic spindles | Terminated (some combination trials ongoing) |
| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | PLK1: 0.87 nM (IC50) | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) Xenografts | Mitotic arrest, Apoptosis induction | Phase III (development halted for AML) |
| GSK461364 | PLK1 | 2.2 nM (Ki) | Colon, Neuroblastoma Xenografts | Mitotic arrest, Aberrant mitotic spindles | Phase I/II |
Validating this compound Target Engagement In Vivo: Key Experimental Protocols
Confirming that a drug engages its intended target in a living organism is a critical step in preclinical drug development. Below are detailed protocols for three key methods to validate this compound's engagement of PLK1 in vivo.
Pharmacodynamic Biomarker Analysis: Phospho-Histone H3 Western Blot
Objective: To quantify the increase in phosphorylated Histone H3 at Serine 10 (pHH3) in tumor tissue following this compound treatment, as an indicator of mitotic arrest induced by PLK1 inhibition.
Experimental Workflow:
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PLK1 inhibitor, this compound, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ro3280 in Focus: A Head-to-Head Comparison with Other PLK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Ro3280 against other Polo-like Kinase 1 (PLK1) inhibitors, supported by experimental data.
Polo-like kinase 1 (PLK1) has emerged as a critical target in oncology due to its pivotal roles in cell cycle progression and its aberrant expression in a multitude of human cancers.[1][2] The development of small molecule inhibitors targeting PLK1 has therefore become a significant area of research. This guide provides a head-to-head comparison of a novel PLK1 inhibitor, this compound, with other prominent PLK1 inhibitors, presenting key experimental data to inform research and development decisions.
Overview of this compound
This compound is a potent and highly selective inhibitor of PLK1, demonstrating significant anti-proliferative activity across a range of cancer cell lines.[3][4] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase, leading to apoptosis and DNA damage in cancer cells.[1][5] In vivo studies have further substantiated its robust anti-tumor efficacy.[3][4]
Quantitative Comparison of PLK1 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable PLK1 inhibitors.
Table 1: In Vitro Potency of PLK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Lines | Reference |
| This compound | PLK1 | 3 | Enzyme Assay | [3][4] |
| 5 - 70 | H82 (lung), HT-29 (colorectal), MDA-MB-468 (breast), PC3 (prostate), A375 (skin) | [3] | ||
| 74 - 797 | U937, HL60, NB4, K562, MV4-11, CCRF (leukemia) | [6][7] | ||
| BI 2536 | PLK1 | - | - | [8] |
| Volasertib (BI 6727) | PLK1 | - | - | [8] |
| GSK461364 | PLK1 | - | - | [8][9] |
| Onvansertib (NMS-1286937) | PLK1 | - | - | [10] |
| Rigosertib (ON-01910) | PLK1 | 9 | Enzyme Assay | [7] |
Table 2: Comparative Efficacy of this compound
| Comparison | Finding | Cell Lines | Reference |
| This compound vs. BI 2536 | This compound demonstrates greater potency. | Not specified | [3] |
| This compound vs. Rigosertib | This compound is more effective. | Leukemia cells | [7] |
Table 3: Binding Affinity to Human Serum Albumin (HSA)
| Inhibitor | Binding Constant (Kac) to HSA (M⁻¹) at 310 K | Reference |
| This compound | 2.23 x 10⁶ | [9][11] |
| BI-2536 | 3.78 x 10⁶ | [9][11] |
| GSK461364 | 8.80 x 10⁴ | [9][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating PLK1 inhibitors.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the cited studies are outlined below.
Cell Viability Assay (XTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other PLK1 inhibitors for a specified period (e.g., 48 or 72 hours).
-
XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, coupled with an electron-coupling agent, is added to each well.
-
Incubation: The plates are incubated for a period (e.g., 2-4 hours) to allow for the conversion of the XTT tetrazolium salt to a formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors as described above. After treatment, both adherent and floating cells are collected.
-
Cell Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered via a specific route (e.g., intravenous, intraperitoneal, or oral) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored to assess the toxicity of the treatment.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed.
Conclusion
This compound is a highly potent and selective PLK1 inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer. The available data suggests it has a favorable profile compared to some other PLK1 inhibitors, such as Rigosertib, and shows greater potency than BI 2536 in certain contexts. Its high binding affinity to HSA is a pharmacokinetic parameter that warrants consideration in drug development. Further head-to-head studies with a broader range of PLK1 inhibitors currently in clinical development, such as Volasertib and Onvansertib, are needed to fully elucidate the comparative therapeutic potential of this compound. The provided experimental frameworks offer a basis for designing such comparative studies.
References
- 1. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamscience.com [benthamscience.com]
- 6. medkoo.com [medkoo.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK Targeted Therapies Market & Clinical Trials 2024: Onvansertib Leading the Way in PLK1 Inhibition, Pioneering Breakthroughs in Small Cell Lung Cancer and Chronic Myelomonocytic Leukemia Treatment - ResearchAndMarkets.com [businesswire.com]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Lethality: A Comparative Guide to Ro3280 and PARP Inhibitor Combination Therapy
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, the strategic combination of targeted agents is paramount. This guide presents a comprehensive analysis of the synergistic potential between Ro3280, a potent and highly selective Polo-like kinase 1 (PLK1) inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors. Drawing upon preclinical data from studies on mechanistically similar PLK1 inhibitors, we delineate the scientific rationale, comparative efficacy, and underlying molecular mechanisms that position this combination as a promising strategy to enhance anti-tumor activity and overcome resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction to this compound and PARP Inhibitors
This compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] this compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis in cancer cells.[2][4]
PARP inhibitors are a class of drugs that block the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with defects in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, resulting in synthetic lethality and selective cancer cell death. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, are now FDA-approved for the treatment of various cancers.
The Synergistic Rationale: Targeting DNA Damage Response from Multiple Angles
The combination of a PLK1 inhibitor like this compound with a PARP inhibitor is founded on a strong mechanistic rationale. PLK1 is not only a key regulator of mitosis but is also involved in the DNA damage response (DDR), specifically in promoting HRR.[1][2] By inhibiting PLK1, this compound can potentially suppress the HRR pathway, thereby inducing a state of "BRCAness" or HRR deficiency in cancer cells. This acquired vulnerability makes the cells exquisitely sensitive to the effects of PARP inhibitors.
This synergistic interaction is visualized in the signaling pathway diagram below.
Comparative Performance: Preclinical Evidence with PLK1 Inhibitors
While direct experimental data on the combination of this compound and PARP inhibitors is not yet publicly available, extensive preclinical research on other selective PLK1 inhibitors provides compelling evidence for the potential efficacy of this combination. The following tables summarize key findings from studies combining various PLK1 inhibitors with PARP inhibitors in different cancer models.
Table 1: In Vitro Synergistic Effects of PLK1 and PARP Inhibitor Combinations
| PLK1 Inhibitor | PARP Inhibitor | Cancer Model | Key Findings | Reference |
| Onvansertib | Olaparib | BRCA1-mutant Ovarian Cancer | Additive or synergistic effects; induced G2/M arrest, DNA damage, and apoptosis. | [1] |
| Volasertib | Olaparib | Triple-Negative Breast Cancer (TNBC) | Synergistically induced apoptosis and inhibited cell viability. | [5][6] |
| BI6727 | Olaparib | BRCA2-deficient High-Grade Serous Ovarian Cancer (HGSOC) with KRAS amplification | Sequential treatment restored sensitivity to PARP inhibitor and reduced cell survival. | [3] |
| AZD1775 (dual WEE1/PLK1i) | PARP Inhibitor | Gastric and Small-Cell Lung Cancer | Significantly enhanced efficacy of PARP inhibitor. | [4] |
Table 2: In Vivo Efficacy of PLK1 and PARP Inhibitor Combinations
| PLK1 Inhibitor | PARP Inhibitor | Animal Model | Key Outcomes | Reference |
| Onvansertib | Olaparib | Olaparib-resistant BRCA1-mutant HGSOC Patient-Derived Xenografts (PDXs) | Combination was well-tolerated and showed strong anti-tumor activity, re-sensitizing tumors to Olaparib and significantly increasing survival. | [1][2] |
| Volasertib | Olaparib | TNBC Xenografts | Combination significantly reduced tumor growth compared to single agents. | [6] |
Experimental Protocols: Methodologies for Assessing Synergy
The following are generalized experimental protocols based on the methodologies reported in the cited preclinical studies for evaluating the synergistic potential of PLK1 and PARP inhibitors.
Cell Viability and Synergy Assays
-
Cell Lines: A panel of relevant cancer cell lines (e.g., ovarian, breast, lung) with known HRR status (proficient and deficient).
-
Reagents: this compound, PARP inhibitor (e.g., Olaparib), cell culture media, and reagents for viability assays (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and the PARP inhibitor, both alone and in combination, for 48-72 hours.
-
Assess cell viability using a standard assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis and Cell Cycle Analysis
-
Reagents: Annexin V-FITC/Propidium Iodide (PI) staining kit, cell cycle staining solution (e.g., PI with RNase).
-
Procedure:
-
Treat cells with this compound, a PARP inhibitor, or the combination at predetermined synergistic concentrations.
-
For apoptosis, harvest cells, stain with Annexin V-FITC and PI, and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI/RNase solution, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
DNA Damage Assessment
-
Antibodies: Primary antibodies against γH2AX (a marker of double-strand DNA breaks) and RAD51 (a key protein in HRR).
-
Procedure (Immunofluorescence):
-
Grow cells on coverslips and treat as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.
-
Visualize and quantify foci formation using fluorescence microscopy.
-
The experimental workflow for assessing the synergy between this compound and a PARP inhibitor is illustrated below.
Conclusion and Future Directions
The convergence of evidence from preclinical studies on various PLK1 inhibitors strongly supports the hypothesis that combining the highly selective PLK1 inhibitor this compound with a PARP inhibitor represents a promising therapeutic strategy. This combination has the potential to not only enhance the efficacy of PARP inhibitors in sensitive tumors but also to overcome acquired resistance by targeting a key component of the DNA damage response pathway.
Future research should focus on direct preclinical evaluation of this compound in combination with various PARP inhibitors across a broad range of cancer models, including those with defined genetic backgrounds related to DNA repair. Such studies will be crucial in defining optimal dosing schedules, identifying predictive biomarkers of response, and paving the way for the clinical translation of this exciting combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer [frontiersin.org]
- 6. PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Ro3280 in Combination with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Ro3280, a potent Polo-like kinase 1 (PLK1) inhibitor, when used in combination with radiation therapy. As of this review, direct experimental data on the combination of this compound and radiation therapy is limited in publicly available literature. Therefore, this guide will draw upon extensive research on other PLK1 inhibitors, such as Volasertib and BI2536, to project the likely mechanisms, efficacy, and experimental considerations for combining this compound with radiation. This comparison will also explore alternative therapeutic strategies that aim to sensitize cancer cells to radiation.
The Rationale for Combining PLK1 Inhibition with Radiation Therapy
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][3] this compound is a highly selective and potent inhibitor of PLK1, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][4][5][6]
Radiation therapy, a cornerstone of cancer treatment, induces DNA damage, primarily double-strand breaks, leading to cancer cell death. However, the efficacy of radiation can be limited by the intrinsic radioresistance of some tumors and the ability of cancer cells to repair DNA damage.
The combination of a PLK1 inhibitor like this compound with radiation therapy is predicated on the synergistic potential of these two modalities. By arresting cancer cells in the G2/M phase of the cell cycle, a phase known to be most sensitive to radiation, PLK1 inhibitors can significantly enhance the cytotoxic effects of radiation.[3] Furthermore, PLK1 plays a role in the DNA damage response, and its inhibition can impair the cell's ability to repair radiation-induced DNA damage, leading to mitotic catastrophe and apoptosis.[7]
Projected Efficacy of this compound and Radiation: Insights from other PLK1 Inhibitors
Studies on other PLK1 inhibitors, such as Volasertib and BI2536, provide a strong rationale for the potential of this compound in combination with radiation.
Key Findings from Preclinical Studies of PLK1 Inhibitors with Radiation:
-
Enhanced Radiosensitization: Treatment with PLK1 inhibitors prior to irradiation has been shown to significantly increase the sensitivity of cancer cells to radiation.[2][5] This is often demonstrated by a reduction in the surviving fraction of cancer cells after combination treatment compared to either treatment alone.
-
Induction of G2/M Arrest: PLK1 inhibitors induce a robust cell cycle arrest in the G2/M phase.[3][4] This synchronization of the cell population in a radiosensitive phase is a key mechanism for the observed radiosensitization.
-
Increased DNA Damage and Apoptosis: The combination of PLK1 inhibition and radiation leads to a significant increase in markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3) compared to single-agent treatments.[4]
-
Tumor Growth Delay in Vivo: In animal models, the combination of a PLK1 inhibitor and radiation has been shown to lead to a greater delay in tumor growth and, in some cases, complete tumor regression compared to either modality alone.[8]
Quantitative Data from Studies on PLK1 Inhibitors and Radiation
The following tables summarize representative quantitative data from preclinical studies on PLK1 inhibitors in combination with radiation therapy. While this data is not specific to this compound, it provides a benchmark for the expected level of efficacy.
Table 1: In Vitro Radiosensitization by PLK1 Inhibitors
| Cell Line | PLK1 Inhibitor | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| Glioblastoma (LN229) | Volasertib | 5 | Apoptotic Cells (%) | Increased from ~50% (Volasertib alone) to ~67% (Volasertib + Radiation) | [4] |
| Glioblastoma (BT115) | Volasertib | 5 | Apoptotic Cells (%) | Increased from ~36% (Volasertib alone) to ~46% (Volasertib + Radiation) | [4] |
| HeLa | TAK-960 | 2, 4, 6 | Clonogenic Survival | Significant decrease in survival with combination treatment | [8] |
| H1299 | TAK-960 | 2, 4, 6 | Clonogenic Survival | Significant decrease in survival with combination treatment | [8] |
| HCT116 | TAK-960 | 2, 4, 6 | Clonogenic Survival | Significant decrease in survival with combination treatment | [8] |
Table 2: In Vivo Tumor Growth Delay with PLK1 Inhibitors and Radiation
| Tumor Model | PLK1 Inhibitor | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| HeLa Xenograft | TAK-960 | 10 | Tumor Growth Delay | Significant delay in tumor growth with combination therapy | [8] |
| Glioblastoma Xenograft | Volasertib + Temozolomide | - | Tumor Growth | Synergistic inhibition of tumor growth | [4] |
Comparison with Alternative Radiosensitizing Strategies
Several other targeted therapies are being investigated for their ability to enhance the efficacy of radiation. Understanding these alternatives provides a broader context for evaluating the potential of this compound.
Table 3: Comparison of Radiosensitizing Strategies
| Therapeutic Target | Mechanism of Radiosensitization | Examples of Inhibitors | Key Advantages | Key Limitations |
| PLK1 | G2/M arrest, inhibition of DNA repair | This compound, Volasertib, BI2536 | Potent cell cycle-specific sensitization | Potential for myelosuppression |
| PI3K/AKT Pathway | Inhibition of pro-survival signaling and DNA repair pathways | Buparlisib (BKM120), GDC-0032 | Broad applicability across many tumor types | Potential for off-target effects and toxicity |
| EGFR | Inhibition of DNA repair and cell proliferation pathways | Cetuximab | Approved for use with radiation in head and neck cancer | Efficacy often limited to EGFR-overexpressing tumors |
| Androgen Receptor (AR) | Downregulation of AR signaling, which is implicated in DNA repair | ASC-J9® | Potential for high efficacy in prostate cancer | Limited to hormone-driven cancers |
| Oxidative Phosphorylation | Targeting tumor cell metabolism to overcome radioresistance | IACS-010759 | May overcome resistance to immunotherapy and radiation | Early stage of clinical development |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for key assays used to evaluate the combination of PLK1 inhibitors and radiation.
Cell Viability and Clonogenic Survival Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with varying concentrations of the PLK1 inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with single doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: Following treatment, cells are seeded at low density in fresh media and allowed to form colonies for 10-14 days.
-
Staining and Quantification: Colonies are fixed and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / (number of cells seeded x plating efficiency)).
Cell Cycle Analysis
-
Treatment: Cells are treated with the PLK1 inhibitor, radiation, or the combination.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
In Vivo Tumor Growth Delay Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups: vehicle control, PLK1 inhibitor alone, radiation alone, and combination therapy. The PLK1 inhibitor is administered (e.g., orally or intraperitoneally) at a predetermined schedule, and tumors are locally irradiated.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the time for tumors to reach a specific endpoint volume is determined to assess tumor growth delay.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: PLK1 Signaling Pathway and Points of Intervention.
Caption: Preclinical Experimental Workflow.
Conclusion and Future Directions
While direct experimental evidence for the combination of this compound and radiation therapy is still emerging, the wealth of data from other PLK1 inhibitors strongly suggests a high potential for synergistic anti-cancer activity. The ability of PLK1 inhibitors to induce G2/M arrest and impair DNA damage repair provides a solid mechanistic basis for their use as radiosensitizers.
Future preclinical studies should focus on directly evaluating this compound in combination with radiation across a panel of cancer models to determine optimal dosing and scheduling. Head-to-head comparisons with other radiosensitizing agents will be crucial to position this compound in the therapeutic landscape. Furthermore, the identification of predictive biomarkers for response to this combination therapy will be essential for its successful clinical translation. For drug development professionals, the compelling preclinical rationale warrants the investment in further investigation of this compound as a promising adjunct to radiation therapy.
References
- 1. Combinatorial Effect of PLK1 Inhibition with Temozolomide and Radiation in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK1-inhibition can cause radiosensitization or radioresistance dependent on the treatment schedule [inis.iaea.org]
- 3. PLK1 and EGFR targeted nanoparticle as a radiation sensitizer for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PLK1-inhibition can cause radiosensitization or radioresistance dependent on the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. PLK1 blockade enhances therapeutic effects of radiation by inducing cell cycle arrest at the mitotic phase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Ro3280's effect on different tumor microenvironments
A deep dive into the preclinical data reveals the Polo-like kinase 1 (PLK1) inhibitor, Ro3280, as a potent anti-cancer agent with significant implications for the tumor microenvironment (TME). This guide provides a comparative analysis of this compound's effects, contrasting its performance with other notable PLK1 inhibitors, and offers insights into its potential to modulate the complex cellular landscape of tumors.
This compound is a highly selective and potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Its primary mechanism of action involves inducing cell cycle arrest at the G2/M phase, leading to DNA damage and ultimately, apoptosis in cancer cells.[2] Preclinical studies have demonstrated its efficacy across a spectrum of cancer cell lines, including breast, lung, colorectal, prostate, skin, gastric, and leukemia.[3] Beyond its direct cytotoxic effects on tumor cells, emerging evidence suggests that the impact of PLK1 inhibition extends to the broader tumor microenvironment, influencing immune responses and potentially other stromal components.
Comparative Efficacy of this compound and Other PLK1 Inhibitors
The potency of this compound is underscored by its low nanomolar IC50 values against various cancer cell lines. A comparative summary of its in vitro efficacy alongside other well-characterized PLK1 inhibitors—BI 2536, volasertib, and GSK461364A—is presented below.
| PLK1 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | NB4 (Acute Promyelocytic Leukemia) | 13.45 | [3] |
| K562 (Chronic Myelogenous Leukemia) | 301 | [3] | |
| Primary ALL cells | 35.49 - 110.76 | [3] | |
| Primary AML cells | 52.80 - 147.50 | [3] | |
| BI 2536 | NB4 (Acute Promyelocytic Leukemia) | 87.65 | [3] |
| K562 (Chronic Myelogenous Leukemia) | 448 | [3] | |
| LNCaP (Prostate Cancer) | Varies | [4] | |
| Neuroblastoma cell lines | <100 | [1] | |
| HCT 116 (Colorectal Carcinoma) | 23 | [5] | |
| NCI-H460 (Non-Small Cell Lung Cancer) | 21 | [5] | |
| Volasertib | HCT 116 (Colorectal Carcinoma) | 23 | [5] |
| NCI-H460 (Non-Small Cell Lung Cancer) | 21 | [5] | |
| MOLM14 (Acute Myeloid Leukemia) | 4.6 | [6] | |
| HL-60 (Acute Promyelocytic Leukemia) | 5.8 | [6] | |
| MV4;11 (Acute Myeloid Leukemia) | 4.6 | [6] | |
| K562 (Chronic Myelogenous Leukemia) | 14.1 | [6] | |
| HEL (Erythroleukemia) | 17.7 | [6] | |
| Ovarian Cancer Cell Lines | Varies (nanomolar range) | [7] | |
| GSK461364A | Raji (Burkitt's Lymphoma) | 2.36 µM | [8] |
| K562 (Chronic Myelogenous Leukemia) | >40 µM (safer) | [8] | |
| PC3 (Prostate Cancer) | 2.36 - 4.08 µM | [8] | |
| MCF-7 (Breast Cancer) | 2.36 - 4.08 µM | [8] | |
| MDA-MB-231 (Breast Cancer) | 2.36 - 4.08 µM | [8] |
Modulation of the Tumor Immune Microenvironment
A pivotal aspect of PLK1 inhibition is its potential to convert a "cold," or non-immunoreactive, tumor into a "hot" one that is susceptible to immune attack. High PLK1 expression in tumors has been correlated with reduced immune cell infiltration and lower expression of Human Leukocyte Antigen (HLA) molecules, which are crucial for presenting tumor antigens to T cells.[9][10]
Inhibition of PLK1 has been shown to induce immunogenic cell death (ICD) in cancer cells.[11][12] This mode of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. This process, in turn, can lead to the maturation of dendritic cells (DCs), the primary antigen-presenting cells, and subsequent priming and infiltration of tumor-specific T cells.[9][10] One study demonstrated that the PLK1 inhibitor BI2536 promoted DC maturation and enriched T cell infiltration in a non-small cell lung cancer (NSCLC) model.[11] While this study did not directly use this compound, the shared mechanism of PLK1 inhibition suggests that this compound may exert similar immunomodulatory effects.
Furthermore, PLK1 has been implicated in regulating the polarization of tumor-associated macrophages (TAMs). High PLK1 expression can promote the M2-like phenotype, which is generally associated with immunosuppression and tumor progression.[13] By inhibiting PLK1, it is plausible that the balance could be shifted towards a more pro-inflammatory, anti-tumoral M1-like macrophage phenotype.
Effects on Other Components of the Tumor Microenvironment
While direct evidence for this compound's impact on cancer-associated fibroblasts (CAFs) and angiogenesis is still emerging, the broader role of PLK1 in these processes provides a basis for speculation. PLK1 has been implicated in signaling pathways that can influence the activity of CAFs, which are key contributors to tumor growth, invasion, and drug resistance.
Regarding angiogenesis, the formation of new blood vessels to supply tumors, some studies have linked PLK1 to the regulation of pro-angiogenic factors. For instance, in triple-negative breast cancer models, PLK1 inhibition was shown to restrict tumor growth and angiogenesis.[14]
Experimental Protocols and Methodologies
The following sections detail the experimental protocols commonly employed in the preclinical evaluation of PLK1 inhibitors, providing a framework for understanding the data presented in this guide.
In Vitro Cell Viability and IC50 Determination
Objective: To determine the concentration of a PLK1 inhibitor that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the PLK1 inhibitor (e.g., this compound) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo, which quantifies metabolic activity.[15]
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.[15]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a PLK1 inhibitor in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The PLK1 inhibitor is administered via a clinically relevant route (e.g., intravenously or orally) at a specified dose and schedule. The control group receives a vehicle.[17][18]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Body weight and overall health of the mice are also monitored for toxicity assessment.[17]
-
Tumor Microenvironment Analysis: At the end of the study, tumors can be excised for further analysis, including immunohistochemistry to assess immune cell infiltration, angiogenesis, and apoptosis.[19]
Immunogenic Cell Death (ICD) and Dendritic Cell (DC) Maturation Assays
Objective: To determine if a PLK1 inhibitor can induce ICD in cancer cells and subsequently promote the maturation of DCs.
Protocol:
-
Induction of ICD: Cancer cells are treated with the PLK1 inhibitor at an effective concentration.
-
Co-culture with DCs: Immature DCs, derived from bone marrow or peripheral blood, are co-cultured with the treated cancer cells.
-
Phagocytosis Assay: The uptake of treated cancer cells by DCs is quantified using flow cytometry or fluorescence microscopy.
-
DC Maturation Analysis: The expression of DC maturation markers (e.g., CD80, CD86, MHC class II) is measured by flow cytometry.[20]
-
Cytokine Analysis: The secretion of pro-inflammatory cytokines (e.g., IL-12, TNF-α) by the activated DCs is measured using ELISA or multiplex assays.
Visualizing the Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. medsci.org [medsci.org]
- 4. researchgate.net [researchgate.net]
- 5. Volasertib | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. PLK1 Inhibition Induces Immunogenic Cell Death and Enhances Immunity against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities [frontiersin.org]
- 14. Deciphering the performance of polo-like kinase 1 in triple-negative breast cancer progression according to the centromere protein U-phosphorylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neoplasiaresearch.com [neoplasiaresearch.com]
- 20. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ro3280 for PLK1: A Comparative Guide
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor, Ro3280, focusing on its specificity relative to other kinases. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. The content is based on available experimental data to facilitate informed decisions on the selection and application of kinase inhibitors.
Overview of this compound
This compound is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine-protein kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[3] Its overexpression is a common feature in many human cancers, making it an attractive therapeutic target.[3][4] this compound has demonstrated potent inhibitory activity against PLK1 and exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia, breast cancer, and colorectal cancer.[1][3][5]
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to cellular toxicity and confound experimental results. While comprehensive screening data for this compound against a broad panel of kinases is not detailed in the available literature, its high potency for PLK1 has been established.
The table below summarizes the available inhibitory concentration (IC50) data for this compound against PLK1 and provides context by comparing it with other known PLK family inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Comments |
| This compound | PLK1 | 3 | A potent, pyrimidodiazepine-derived PLK1 inhibitor.[2][6] |
| BI 2536 | PLK1 | 0.83 | A widely used dihydropteridinone-derived inhibitor that also shows activity against other PLK family members.[7] |
| PLK2 | 3.5 | [7] | |
| PLK3 | 9 | [7] | |
| GSK461364 | PLK1 | - | A thiophene amide inhibitor reported to be >390-fold selective for PLK1 over PLK2 and PLK3 and >1000-fold selective against a panel of 48 other kinases.[2] |
| SBE13 | PLK1 | 0.2 | Shows high selectivity for PLK1, with significantly higher IC50 values for PLK2 (66,000 nM) and PLK3 (875 nM).[7] |
Note: IC50 values can vary based on assay conditions, such as ATP concentration.
Experimental Protocols
The determination of kinase inhibitor specificity is typically achieved through in vitro kinase assays. These assays directly measure the catalytic activity of a purified kinase in the presence of a substrate and varying concentrations of the inhibitor.
Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol outlines a standard method for assessing the inhibitory potential of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant purified kinase (e.g., PLK1)
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO at various concentrations
-
Phosphocellulose filter paper or membranes
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate.
-
Dispense the master mix into reaction wells or tubes.
-
Add the test inhibitor at a range of final concentrations (typically using serial dilutions). Include a DMSO-only control (vehicle control) and a no-kinase control (background).
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[8]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-90 minutes), ensuring the reaction proceeds within the linear range.[9]
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the dried filter papers using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts (no-kinase control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
PLK1 Signaling Pathway
PLK1 is a master regulator of mitosis. Its activity is tightly controlled by upstream kinases, and it, in turn, phosphorylates a multitude of downstream substrates to orchestrate cell division. A simplified representation of a key activation pathway is shown below. During mitosis, the kinase PIM2 phosphorylates and activates CHK1, which then directly phosphorylates PLK1 at its T210 residue, leading to PLK1 activation and progression through mitosis.[10][11]
References
- 1. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Unusually High Affinity of the PLK Inhibitors this compound and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: this compound, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ro3280: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Ro3280 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] Due to its cytotoxic nature, all waste generated during its use must be considered hazardous and managed accordingly. The following procedures are based on general best practices for handling potent research chemicals and should be adapted to comply with all applicable country, federal, state, and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact. |
| Lab Coat | Disposable or dedicated, with tight cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to prevent inhalation. |
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. All waste contaminated with this compound must be collected in designated, clearly labeled, and leak-proof containers.
| Waste Type | Container | Labeling |
| Solid Waste | Lined, rigid, puncture-resistant container with a secure lid. | "Hazardous Chemical Waste," "this compound Solid Waste," and the appropriate hazard pictograms. |
| Liquid Waste | Leak-proof, shatter-resistant container (e.g., plastic-coated glass or polyethylene) with a screw-top cap. | "Hazardous Chemical Waste," "this compound Liquid Waste," list of solvents and approximate concentrations, and the appropriate hazard pictograms. |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Chemical Sharps Waste," "this compound Contaminated Sharps." |
| Contaminated Labware | Lined, rigid, puncture-resistant container with a secure lid. | "Hazardous Chemical Waste," "this compound Contaminated Labware." |
Step-by-Step Disposal Procedures
Solid Waste Disposal (e.g., contaminated gloves, bench paper, pipette tips):
-
Step 1: While wearing appropriate PPE, collect all solid waste contaminated with this compound.
-
Step 2: Place the waste into a designated, labeled hazardous waste container for solids.
-
Step 3: Once the container is full, or at the end of the experiment, securely close the lid.
-
Step 4: Store the container in a designated satellite accumulation area away from general lab traffic.
-
Step 5: Arrange for pickup and disposal by a certified hazardous waste management service.
Liquid Waste Disposal (e.g., unused solutions, cell culture media):
-
Step 1: Collect all liquid waste containing this compound in a designated, labeled hazardous liquid waste container.
-
Step 2: Do not mix incompatible waste streams.
-
Step 3: Keep the container securely capped when not in use.
-
Step 4: Store the container in secondary containment to prevent spills.
-
Step 5: Arrange for pickup and disposal by a certified hazardous waste management service.
Sharps Waste Disposal (e.g., needles, scalpels):
-
Step 1: Immediately place any sharps contaminated with this compound into a designated, labeled sharps container.
-
Step 2: Do not recap, bend, or break needles.
-
Step 3: Once the container is three-quarters full, securely close and seal the lid.
-
Step 4: Treat as hazardous chemical waste and arrange for disposal through a certified hazardous waste management service.
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
Surface Decontamination (e.g., benchtops, fume hoods):
-
Step 1: Prepare a decontamination solution. A 70% ethanol solution can be used to scrub surfaces.
-
Step 2: Wearing appropriate PPE, wipe down all potentially contaminated surfaces.
-
Step 3: Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as this compound solid waste.
Glassware and Equipment Decontamination:
-
Step 1: Rinse glassware and equipment with a suitable solvent (e.g., ethanol) to remove residual this compound.
-
Step 2: Collect the rinse solvent as this compound liquid waste.
-
Step 3: Wash the glassware and equipment with a laboratory detergent and rinse thoroughly with water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Step 1: Alert personnel in the immediate area and evacuate if necessary.
-
Step 2: If the spill is significant or involves the powder form, and if it is safe to do so, restrict access to the area.
-
Step 3: Wearing appropriate PPE, cover the spill with an absorbent material.
-
Step 4: For liquid spills, absorb the material with a chemical spill kit. For solid spills, carefully dampen the material to prevent aerosolization before gently sweeping it into a container.
-
Step 5: Collect all contaminated materials and place them in a labeled hazardous waste container.
-
Step 6: Decontaminate the spill area thoroughly.
-
Step 7: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
